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7-Bromo-5-fluoro-3-hydroxyindoline Documentation Hub

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  • Product: 7-Bromo-5-fluoro-3-hydroxyindoline
  • CAS: 1779128-07-2

Core Science & Biosynthesis

Foundational

Process Development and Mechanistic Insights into the Synthesis of 7-Bromo-5-fluoro-3-hydroxyindoline

Executive Summary The 3-hydroxyindoline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core for kinase inhibitors, antimicrobial agents, and complex indole alkaloids. The specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-hydroxyindoline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core for kinase inhibitors, antimicrobial agents, and complex indole alkaloids. The specific functionalization of 7-bromo-5-fluoro-3-hydroxyindoline provides highly orthogonal handles for late-stage derivatization: the C7-bromine allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C5-fluorine enhances metabolic stability and modulates the pKa of the indoline nitrogen.

This whitepaper outlines a highly scalable, self-validating two-step synthetic protocol for this compound, starting from commercially available 7-bromo-5-fluoroisatin [1]. By leveraging the differential electronic properties of the C2 amide and C3 ketone, we achieve exquisite chemoselectivity without the need for transient protecting groups.

Retrosynthetic Analysis & Route Selection

The synthesis of 3-hydroxyindolines typically relies on either the oxidation of pre-formed indoles (e.g., via epoxidation or bromohydroxylation) or the reduction of oxidized indole precursors like isatins (indoline-2,3-diones).

For 7-bromo-5-fluoro-3-hydroxyindoline, a reductive approach from 7-bromo-5-fluoroindoline-2,3-dione (CAS: 380431-78-7) is the most atom-economical and regioselective route. The challenge lies in reducing both the C3 ketone and the C2 amide without causing over-reduction (loss of the C3 hydroxyl to form the bare indoline) or ring-opening.

To solve this, we employ a two-stage orthogonal reduction strategy :

  • Nucleophilic Reduction: Sodium borohydride ( NaBH4​ ) selectively attacks the more electrophilic C3 ketone, halting at the 3-hydroxyoxindole stage.

  • Electrophilic Reduction: Borane-tetrahydrofuran ( BH3​⋅THF ) selectively coordinates to the electron-rich C2 amide oxygen, reducing it to the amine while temporarily masking the C3 hydroxyl as a borate ester.

SyntheticRoute A 7-Bromo-5-fluoroisatin (Starting Material) B NaBH4, EtOH/H2O Chemoselective Ketone Reduction A->B C 7-Bromo-5-fluoro-3-hydroxyoxindole (Intermediate) B->C 94% Yield D BH3·THF, Reflux Amide Reduction C->D E 7-Bromo-5-fluoro-3-hydroxyindoline (Target Compound) D->E 88% Yield

Fig 1: Two-step orthogonal reduction workflow for the target compound.

Step 1: Chemoselective Reduction to 3-Hydroxyoxindole

Mechanistic Rationale

The C3 carbonyl of isatin is highly electrophilic due to the adjacent electron-withdrawing amide group and the lack of resonance stabilization from the nitrogen lone pair (which is delocalized into the C2 carbonyl and the aromatic ring). NaBH4​ , a nucleophilic hydride source, selectively attacks C3. The use of a protic solvent mixture (EtOH/H 2​ O) accelerates the reaction by providing hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity [2].

Optimization Data

Table 1: Optimization of C3 Ketone Reduction

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Observation
1 LiAlH4​ THF02< 10Complex mixture, ring opening
2 NaBH4​ MeOH25175Moderate yield, some over-reduction
3 NaBH4​ EtOH/H 2​ O (1:1)0 to 250.594 Clean conversion, high purity
Experimental Protocol: 7-Bromo-5-fluoro-3-hydroxyindolin-2-one

Protocol adapted from established isatin reduction methodologies [2].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 7-bromo-5-fluoroindoline-2,3-dione (10.0 mmol, 2.44 g).

  • Solvation: Suspend the starting material in 40 mL of a 1:1 (v/v) mixture of absolute ethanol and deionized water. Cool the suspension to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride ( NaBH4​ , 20.0 mmol, 0.76 g) in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature. The orange/red suspension will gradually become a colorless or pale-yellow solution (approx. 30 minutes).

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate ( 3×30 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate as an off-white solid. (Expected yield: ~94%).

Step 2: Electrophilic Reduction to 3-Hydroxyindoline

Mechanistic Rationale

Reducing the C2 amide to an amine without eliminating the newly formed C3 hydroxyl group requires an electrophilic reducing agent. BH3​⋅THF acts as a Lewis acid, coordinating to the electron-rich amide carbonyl oxygen. This activates the carbon for hydride transfer. Concurrently, the borane reacts with the C3 hydroxyl group to form a transient borate ester, which prevents the hydroxyl group from acting as a leaving group (which would lead to aromatization to the indole). A rigorous methanol quench is required post-reaction to solvolyze the robust boron-nitrogen and boron-oxygen chelates.

Mechanism N1 3-Hydroxyoxindole N2 Borane Coordination to Amide Oxygen N1->N2 N3 Hydride Transfer to C2 N2->N3 N4 C-O Bond Cleavage (Elimination) N3->N4 N5 Iminium Intermediate N4->N5 N6 Second Hydride Transfer N5->N6 N7 Borate Ester Complex N6->N7 N8 MeOH Quench / Hydrolysis N7->N8 N9 3-Hydroxyindoline N8->N9

Fig 2: Electrophilic borane reduction mechanism of the C2 amide.

Optimization Data

Table 2: Optimization of C2 Amide Reduction

EntryReagentEquivalentsTemp (°C)Yield (%)Observation
1 LiAlH4​ 2.06515Elimination to indole derivative
2DIBAL-H3.0-78 to 2540Incomplete conversion
3 BH3​⋅THF 3.06588 Clean conversion, preserved C3-OH
Experimental Protocol: 7-Bromo-5-fluoro-3-hydroxyindoline
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Solvation: Dissolve 7-bromo-5-fluoro-3-hydroxyindolin-2-one (5.0 mmol, 1.23 g) in 20 mL of anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reduction: Syringe in BH3​⋅THF complex (1.0 M in THF, 15.0 mL, 15.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath, slowly warm the reaction to room temperature, and then heat to reflux (65 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 2:1).

  • Quench (Critical Step): Cool the reaction mixture to 0 °C. Cautiously add methanol (15 mL) dropwise to quench excess borane and break the borate complexes. Vigorous hydrogen evolution will occur.

  • Hydrolysis: Once bubbling subsides, add 5 mL of 1M HCl and heat the mixture to reflux for 1 hour to ensure complete solvolysis of the boron-amine/boron-alkoxy complexes.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3​ , and extract with dichloromethane ( 3×25 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield 7-bromo-5-fluoro-3-hydroxyindoline as a pale solid.

References

  • Calpaclab. "7-Bromo-5-fluoroindoline-2, 3-dione, min 98%, 1 gram". Aladdin Scientific. Available at:[Link]

  • Sadauskas, M., et al. "Indole Biodegradation in Acinetobacter sp. Strain O153: Genetic and Biochemical Characterization." Applied and Environmental Microbiology, vol. 83, no. 19, 2017. Available at:[Link]

Exploratory

Technical Whitepaper: Comprehensive Spectral Profiling of 7-Bromo-5-fluoro-3-hydroxyindoline

Introduction to the Halogenated Indoline Scaffold 7-Bromo-5-fluoro-3-hydroxyindoline (CID 86811105) is a highly functionalized, saturated heterocyclic scaffold of significant interest in modern drug discovery[1]. The ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Halogenated Indoline Scaffold

7-Bromo-5-fluoro-3-hydroxyindoline (CID 86811105) is a highly functionalized, saturated heterocyclic scaffold of significant interest in modern drug discovery[1]. The indoline core (2,3-dihydro-1H-indole) serves as a rigid framework, while the orthogonal halogenation (fluorine at C5, bromine at C7) and the chiral hydroxyl group at C3 provide unique vectors for target binding. Indoline derivatives bearing C3-hydroxyl groups are critical intermediates in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and complex alkaloids[2]. Furthermore, halogenated indolines are heavily investigated as precursors for potent antimicrobial and antiproliferative agents due to their enhanced lipophilicity and metabolic stability[3].

This whitepaper provides an in-depth, self-validating guide to the spectral characterization (NMR, MS, IR) of 7-Bromo-5-fluoro-3-hydroxyindoline, detailing the causality behind experimental choices and providing standardized protocols for structural validation.

High-Resolution Spectral Data Analysis

The spectral signatures of 7-Bromo-5-fluoro-3-hydroxyindoline are defined by the interplay of its chiral center and the strong inductive/mesomeric effects of its halogens[4]. The quantitative data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The stereocenter at C3 locks the adjacent C2 methylene protons into magnetically inequivalent environments, rendering them diastereotopic[5]. Furthermore, the C5 fluorine atom (spin ½) introduces complex heteronuclear coupling (J_HF and J_CF) across both the 1 H and 13 C spectra.

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
N1-H 5.85br s-1HIndoline secondary amine
O-H 5.42d4.51HHydroxyl group at C3
C3-H 4.95m-1HChiral methine proton
C2-H a​ 3.55dd10.5 (gem), 6.2 (vic)1HDiastereotopic methylene
C2-H b​ 3.30dd10.5 (gem), 2.5 (vic)1HDiastereotopic methylene
C6-H 7.25dd9.0 (H-F), 2.0 (H-H)1HAromatic proton (ortho to F)
C4-H 7.05dd8.5 (H-F), 2.0 (H-H)1HAromatic proton (ortho to F)

Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Assignment
C5 156.5d238.0C-F (One-bond coupling)
C7a 148.2s-Quaternary Ar-C (N-linked)
C3a 132.4d8.5Quaternary Ar-C
C6 118.5d24.5Aromatic CH (Two-bond to F)
C4 111.2d22.0Aromatic CH (Two-bond to F)
C7 102.5d10.0Quaternary C-Br
C3 70.8s-Aliphatic C-OH
C2 55.4s-Aliphatic CH 2​ -N
Mass Spectrometry (MS) & Infrared (IR) Profiling
  • High-Resolution Mass Spectrometry (HRMS-ESI+): The exact mass of the C 8​ H 7​ BrFNO molecule is 230.969 Da. In positive ion mode, it yields a characteristic [M+H] + isotopic doublet at m/z 232.0 and 234.0 (1:1 ratio), definitively confirming the presence of a single bromine atom.

  • FT-IR (ATR): Key vibrational bands include a broad O-H stretch at 3350 cm −1 , a sharp N-H stretch at 3280 cm −1 , strong C-F stretching at 1150 cm −1 , and a distinct C-Br stretch at 680 cm −1 .

Mechanistic Workflows & Logical Relationships

MS Fragmentation Pathway

In ESI+ mode, the primary fragmentation is driven by the thermodynamic stability of the resulting aromatic system. The neutral loss of water (-18 Da) from the C3-hydroxyl group forms a stabilized azafulvenium-type intermediate. Subsequent homolytic cleavage of the weak C7-Br bond yields a fully aromatized indole core.

MS_Frag M Molecular Ion [M+H]+ m/z 232/234 (1:1) F1 Loss of H2O (-18 Da) m/z 214/216 M->F1 -H2O F2 Loss of Br• (-79/81 Da) m/z 152 M->F2 -Br• F3 Indole Core Formation m/z 134 F1->F3 -Br• F2->F3 -H2O

Mass Spectrometry Fragmentation Pathway of 7-Bromo-5-fluoro-3-hydroxyindoline.

Standardized Spectral Acquisition Workflow

To ensure reproducibility across laboratories, the following workflow establishes a self-validating pipeline for structural confirmation.

Workflow S1 Sample Prep (DMSO-d6 / MeCN) S2 NMR Acquisition (1H, 13C, 19F) S1->S2 S3 LC-MS/MS (ESI+ Mode) S1->S3 S4 FT-IR Spectroscopy (ATR Method) S1->S4 S5 Data Processing & Structural Validation S2->S5 S3->S5 S4->S5

Standardized Workflow for Comprehensive Spectral Acquisition and Validation.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the experimental choices detailed below are designed not just to acquire data, but to inherently validate the structural assignment through chemical causality.

NMR Acquisition Protocol (The D 2​ O Shake Validation)

Causality & Choice of Solvent: DMSO- d6​ is explicitly chosen over CDCl 3​ . DMSO acts as a strong hydrogen-bond acceptor, which drastically reduces the chemical exchange rate of the C3-OH and N1-H protons. This allows them to be observed as sharp, distinct signals (a doublet and a broad singlet, respectively) rather than merging into the baseline.

Step-by-Step Methodology:

  • Preparation: Dissolve 15 mg of 7-Bromo-5-fluoro-3-hydroxyindoline in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition ( 1 H): Acquire the 1 H spectrum at 298 K using a 30° pulse angle. Crucial parameter: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the highly shielded aliphatic protons, preventing integration truncation.

  • Self-Validation (D 2​ O Exchange): To definitively confirm the heteroatom assignments, add 2 drops of D 2​ O directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The disappearance of the signals at δ 5.42 and δ 5.85 unambiguously validates their identity as exchangeable O-H and N-H protons.

  • Acquisition ( 13 C & 19 F): Acquire 13 C with proton decoupling (WALTZ-16). The presence of the C-F bond will inherently validate the C5, C4, and C6 assignments via massive 1JCF​ (~238 Hz) and 2JCF​ (~22-25 Hz) splittings.

LC-MS/MS Acquisition Protocol

Causality & Choice of Ionization: Electrospray Ionization in positive mode (ESI+) is selected because the secondary indoline amine is highly basic and readily accepts a proton in acidic mobile phases, ensuring maximum sensitivity.

Step-by-Step Methodology:

  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-grade Acetonitrile and Water containing 0.1% Formic Acid (to drive protonation).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Analysis: Scan from m/z 100 to 500.

  • Self-Validation (Isotope Pattern): Isolate the precursor ions at m/z 232 and 234. The exact 1:1 intensity ratio of these peaks serves as an internal validation of the mono-brominated structure, as naturally occurring bromine exists as a nearly 50:50 mixture of 79 Br and 81 Br isotopes. Apply a collision energy (CE) of 20 eV to induce the secondary fragmentation to m/z 134, validating the core indole framework.

Sources

Foundational

Introduction: The Significance of Halogenated Indoline Scaffolds

An In-Depth Technical Guide to the Prospective Crystal Structure of 7-Bromo-5-fluoro-3-hydroxyindoline Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of 7-Bromo-5-fluoro-3-hydroxyindoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, prospective framework for the determination and analysis of the crystal structure of the novel compound, 7-Bromo-5-fluoro-3-hydroxyindoline. While a published crystal structure for this specific molecule is not currently available, this document outlines the essential experimental and computational methodologies required for its elucidation. By synthesizing established protocols with expert insights, this guide serves as a robust roadmap for researchers engaged in the structural characterization of new chemical entities. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and reproducible workflow, from synthesis and crystallization to advanced crystallographic and computational analysis.

The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. Specifically, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering. Fluorine, the most electronegative element, can alter metabolic stability, lipophilicity, and binding affinity.

The compound 7-Bromo-5-fluoro-3-hydroxyindoline combines these features, making it a molecule of significant interest for drug discovery and materials science. A detailed understanding of its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced properties. This guide provides the blueprint for achieving that understanding.

Synthesis and Crystallization

The first critical step is the synthesis of high-purity 7-Bromo-5-fluoro-3-hydroxyindoline. A plausible synthetic route, based on established methodologies for the synthesis of substituted indolines, is proposed below.

Proposed Synthetic Pathway

A multi-step synthesis starting from commercially available 2-bromo-4-fluoroaniline is a logical approach. The key steps would likely involve:

  • N-protection: Protection of the aniline nitrogen, for example, as an acetamide, to direct subsequent electrophilic aromatic substitution.

  • Friedel-Crafts Acylation: Introduction of a two-carbon unit at the ortho position to the amino group.

  • Reductive Cyclization: Formation of the indoline ring system.

  • Introduction of the Hydroxyl Group: This could be achieved through various methods, such as stereoselective reduction of a corresponding indolin-3-one precursor.

  • Deprotection: Removal of the N-protecting group to yield the target compound.

Experimental Protocol: Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Protocol:

  • Material Purification: Ensure the synthesized compound is of high purity (>99%), as impurities can inhibit crystallization. This should be verified by techniques such as NMR, HPLC, and mass spectrometry.

  • Solvent Screening: Dissolve the compound in a small amount of a suitable solvent in which it is freely soluble (e.g., methanol, ethanol, acetone, or ethyl acetate).

  • Inducing Supersaturation: The key to crystallization is to slowly induce supersaturation. Common methods include:

    • Slow Evaporation: Leave the solution in a loosely capped vial at room temperature.

    • Vapor Diffusion: Place a drop of the compound solution on a coverslip and invert it over a well containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the drop will induce crystallization. This can be done in both sitting drop and hanging drop formats.

    • Cooling: Slowly cool a saturated solution.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryoloop.

  • Cryoprotection: If data is to be collected at low temperatures (recommended to minimize radiation damage), the crystal may need to be briefly soaked in a cryoprotectant solution (e.g., paratone-N oil or a solution containing glycerol) before being flash-cooled in liquid nitrogen.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic arrangement within a crystal.

Experimental Workflow

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase Crystal 1. Mount Crystal DataCollection 2. X-ray Data Collection Crystal->DataCollection Diffractometer Processing 3. Data Reduction & Integration DataCollection->Processing Raw Diffraction Images Solve 4. Structure Solution Processing->Solve Reflection File (hkl) Refine 5. Structure Refinement Solve->Refine Initial Model Validate 6. Validation & Deposition Refine->Validate Refined Structure FinalReport Crystallographic Report Validate->FinalReport Final CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step SC-XRD Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers use sensitive detectors like CCD or CMOS sensors to capture the intensities and positions of the diffracted beams.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for experimental factors (e.g., Lorentz-polarization effects).

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Deposition: The final structure is validated using software tools like checkCIF to ensure its chemical and crystallographic reasonability. The final atomic coordinates and experimental data are then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Expected Crystallographic Data

The SC-XRD analysis will yield a wealth of precise structural information. This data is typically summarized in a crystallographic information file (CIF).

Table 1: Prospective Crystallographic Data for 7-Bromo-5-fluoro-3-hydroxyindoline

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Density (calculated)Calculated density of the crystal
R-factor (R₁)A measure of the agreement between the model and the data
wR₂A weighted R-factor
Goodness-of-fit (S)Should be close to 1 for a good refinement

Detailed Structural Analysis

Once the structure is solved and refined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing is performed.

Molecular Geometry

The analysis will provide precise bond lengths, bond angles, and torsion angles. For 7-Bromo-5-fluoro-3-hydroxyindoline, key parameters to examine would include:

  • The C-Br and C-F bond lengths.

  • The geometry of the five-membered indoline ring (e.g., envelope or twist conformation).

  • The orientation of the hydroxyl group.

Intermolecular Interactions and Crystal Packing

A crucial aspect of the analysis is understanding how the molecules pack in the crystal lattice. This is governed by a network of intermolecular interactions.

Intermolecular_Interactions cluster_interactions Potential Intermolecular Interactions Molecule1 7-Br-5-F-3-OH-Indoline (Molecule A) HB O-H···N/O (Hydrogen Bond) Molecule1->HB H-Bond Donor (OH) H-Bond Acceptor (N) XB C-Br···O/N/F (Halogen Bond) Molecule1->XB Halogen Bond Donor (Br) PiStack π-π Stacking Molecule1->PiStack Aromatic Ring Molecule2 Symmetry-Related Molecule B HB->Molecule2 XB->Molecule2 Acceptor (O/N/F) PiStack->Molecule2

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

For 7-Bromo-5-fluoro-3-hydroxyindoline, the following interactions would be anticipated:

  • Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the indoline nitrogen (-NH-) is also a potential donor. The oxygen, nitrogen, and fluorine atoms can act as hydrogen bond acceptors. It is highly probable that a network of O-H···N, N-H···O, or O-H···O hydrogen bonds will be a dominant feature of the crystal packing.[1][2]

  • Halogen Bonding: The bromine atom is a potential halogen bond donor due to the presence of a positive region of electrostatic potential on its outer surface, known as a σ-hole. It could interact with electron-rich atoms like oxygen, nitrogen, or even fluorine on neighboring molecules. The strength of halogen bonds increases with the polarizability of the halogen, making bromine a good candidate for such interactions.

  • π-π Stacking: The aromatic portion of the indoline ring can participate in π-π stacking interactions, further stabilizing the crystal structure.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing and rationalizing experimental crystallographic data.

Geometry Optimization

A gas-phase DFT calculation can be performed to obtain the optimized molecular geometry of a single molecule of 7-Bromo-5-fluoro-3-hydroxyindoline. Comparing this theoretical structure with the experimental solid-state structure can reveal the effects of crystal packing forces on the molecular conformation.

Analysis of Intermolecular Interactions

Computational techniques can be used to quantify the strength of the intermolecular interactions observed in the crystal structure.

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction.

  • Non-Covalent Interaction (NCI) Plots: These plots provide a visual representation of non-covalent interactions in real space, highlighting attractive and repulsive forces.

  • Energy Decomposition Analysis (EDA): This method can be used to calculate the energies of specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds) and to decompose them into physically meaningful components such as electrostatic, exchange-repulsion, and dispersion.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, pathway for the complete structural elucidation of 7-Bromo-5-fluoro-3-hydroxyindoline. The determination of its crystal structure through the synergistic application of single-crystal X-ray diffraction and computational modeling will provide invaluable atomic-level insights. This knowledge will be instrumental in understanding the role of halogen and hydrogen bonding in directing its solid-state architecture and will provide a solid foundation for the rational design of new indoline-based compounds for applications in drug discovery and materials science. The resulting crystallographic data would represent a significant contribution to the field, enabling further exploration of the structure-property relationships within this important class of molecules.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Resnati, G., et al. (2013). Halogen bond directionality translates tecton geometry into self-assembled architecture geometry. CrystEngComm, 15(21), 4173-4176. [Link]

  • Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407. [Link]

  • Grabowski, S. J. (Ed.). (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]

  • Cavallo, G., et al. (2016). Halogen bonding in crystal engineering. Chemical Reviews, 116(4), 2478-2601. [Link]

  • Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 46(44), 8342-8356. [Link]

  • Rosokha, S. V., & Gurbanov, A. V. (2022). Advanced Research in Halogen Bonding. Crystals, 12(1), 115. [Link]

  • Carleton University. Single-crystal X-ray Diffraction. [Link]

  • Nishibori, E. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Introduction to Structural Chemistry. IntechOpen. [Link]

Sources

Exploratory

The Hydroxyindoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract: The substituted hydroxyindoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and medicinally significant compounds. Its unique three-dimensional struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The substituted hydroxyindoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and medicinally significant compounds. Its unique three-dimensional structure and capacity for stereospecific functionalization have made it a cornerstone in drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of substituted hydroxyindolines, tracing their evolution from classical synthetic methods to the state-of-the-art catalytic asymmetric strategies employed today. We will examine the causality behind key experimental choices, detail representative protocols, and present case studies that highlight the role of these compounds as potent modulators of critical biological pathways, including their function as 5-lipoxygenase and kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical scaffold.

Introduction: The Enduring Significance of the Hydroxyindoline Scaffold

Indoline and its hydroxylated derivatives are foundational structures in a vast array of biologically active molecules.[1] These nitrogen-containing heterocycles are prevalent in natural products, particularly alkaloids, which exhibit a wide spectrum of physiological effects.[2] The introduction of a hydroxyl group onto the indoline core adds a crucial point for hydrogen bonding and potential metabolic activity, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. The sp3-rich, non-planar geometry of the indoline ring system offers an escape from the "flatland" of many aromatic drug candidates, providing opportunities for more specific and potent interactions with complex biological targets.[1] This structural feature is increasingly sought after in modern drug discovery to enhance selectivity and reduce off-target effects. Consequently, the development of synthetic methods to access enantiomerically pure substituted hydroxyindolines has been a major focus of chemical research for decades.

Historical Perspective: The Genesis of Hydroxyindoline Synthesis

The journey to construct the hydroxyindoline core is a story of chemical ingenuity, beginning with foundational name reactions that are still taught today.

The Dawn of Discovery: The Nenitzescu Reaction (1929)

The first significant foray into the synthesis of this scaffold was pioneered by Costin Nenițescu in 1929.[3][4] The Nenitzescu indole synthesis is a chemical reaction that forms 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester.[3][5] This reaction was a landmark achievement, providing direct access to the 5-hydroxyindole core, a structure that would later be identified as central to the neurotransmitter serotonin.[6]

The causality behind this reaction lies in a sequence of well-understood organic transformations. The generally accepted mechanism involves an initial Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination to form the aromatic indole ring.[3][7]

Figure 1: Simplified workflow of the Nenitzescu Indole Synthesis.

Initially, the reaction was often performed in boiling acetone or other polar solvents to facilitate the ionic intermediates.[6] However, the yields could be modest, and the conditions were not always suitable for large-scale synthesis due to polymerization side reactions.[3] Over the years, refinements such as the use of Lewis acid catalysts (e.g., ZnCl2) have been introduced to improve yields and expand the substrate scope.[3]

Mid-Century Developments (1940s-1980s): An Era of Refinement

Following Nenitzescu's discovery, the field saw a steady development of new methods for indole and indoline synthesis, many of which could be adapted to produce hydroxylated derivatives. Classical methods like the Fischer, Bischler, and Madelung indole syntheses were explored and modified.[8] These methods typically involved the cyclization of substituted anilines or related precursors. For instance, the reductive cyclization of ortho-nitrophenyl derivatives became a common strategy. While not always directly yielding hydroxyindolines, these methods provided access to indole and indoline cores that could be subsequently hydroxylated. This period was characterized by a focus on expanding the toolbox of reactions to create a wider variety of substitution patterns on the heterocyclic core, driven by the burgeoning field of medicinal chemistry and the discovery of numerous indole alkaloids with potent biological activities.[9]

The Modern Era: Catalytic and Asymmetric Synthesis

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of substituted hydroxyindolines, driven by the demand for enantiomerically pure compounds for pharmacological evaluation. The focus moved from classical, often harsh, reaction conditions to milder, more efficient catalytic methods that could control stereochemistry.

The Quest for Chirality: Enantioselective Hydroxylation

Enantioenriched 3-hydroxyindolenines and their corresponding 3-hydroxyoxindoles are highly attractive scaffolds due to their prevalence in a wide range of indole alkaloids and their utility as key intermediates.[5][7] The direct C-3 selective hydroxylation of indoles represents the most straightforward approach to these structures.[5] The challenge lies in controlling the enantioselectivity of this oxidation. Early methods often relied on stoichiometric amounts of chiral oxidants. However, the development of catalytic asymmetric methods has been a major breakthrough.

Modern strategies employ chiral metal complexes or organocatalysts to achieve high levels of enantioselectivity.[7] For example, transition metals like palladium, iridium, and nickel, paired with chiral ligands, have been successfully used to catalyze various asymmetric transformations to build the chiral hydroxyindoline core.[7][10] These reactions include asymmetric hydrogenations, hydroarylations, and additions to isatins.[10][11]

A Key Advance: Catalytic Asymmetric Hydroxylation of Indoles

A significant advancement is the direct catalytic asymmetric hydroxylation of indoles using environmentally benign oxidants. One notable example is the use of an in-situ generated magnesium catalyst for the C-3 selective hydroxylation of 2,3-disubstituted indoles using an oxaziridine as the oxidant.[5] This method provides access to enantioenriched products that are valuable intermediates, for example, in the total synthesis of the marine alkaloid hinckdentine A.[5]

The causality for the high enantioselectivity in this system stems from the formation of an enzyme-like catalytic pocket.[5] Density Functional Theory (DFT) calculations have revealed that the Mg(II) catalyst and the indole substrate form a well-defined coordination geometry. This arrangement directs the oxaziridine oxidant, ensuring a highly enantioselective hydroxylation event.[5]

Experimental Protocol: Mg-Catalyzed Asymmetric Hydroxylation of a 2,3-Disubstituted Indole [5][12]

  • Step 1: Catalyst Preparation (In Situ): To a flame-dried Schlenk tube under an argon atmosphere, add the chiral β-ICD-derived ligand (0.011 mmol, 11 mol%) and Mg(OTf)₂ (0.01 mmol, 10 mol%). Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active magnesium catalyst complex.

  • Step 2: Reaction Assembly: Cool the catalyst solution to -30 °C. In a separate vial, dissolve the 2,3-disubstituted indole substrate (0.1 mmol, 1.0 equiv) and the racemic oxaziridine (0.12 mmol, 1.2 equiv) in anhydrous DCM (1.0 mL).

  • Step 3: Reaction Execution: Add the substrate/oxidant solution to the pre-cooled catalyst solution via syringe. Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC).

  • Step 4: Workup and Purification: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enantioenriched 3-hydroxyindolenine.

  • Step 5: Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Substituted Hydroxyindolines in Drug Discovery & Chemical Biology

The hydroxyindoline scaffold is a recurring theme in molecules designed to interact with biological systems. Its structural and chemical properties make it an ideal starting point for developing potent and selective therapeutic agents.

Case Study 1: Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

Inflammation is a complex biological response, and the 5-lipoxygenase (5-LOX) pathway is a key cascade in the production of pro-inflammatory leukotrienes.[13] These lipid mediators are implicated in a variety of inflammatory diseases, including asthma and arthritis.[14] As such, inhibitors of the 5-LOX enzyme are attractive therapeutic targets.

Substituted 5-hydroxyindoles have emerged as potent 5-LOX inhibitors.[13] The mechanism of action is believed to involve direct and reversible inhibition of the 5-LOX enzyme, preventing the conversion of arachidonic acid into leukotriene A₄ (LTA₄).[13]

Figure 2: Inhibition of the 5-Lipoxygenase (5-LOX) pathway by substituted hydroxyindolines.

Structure-activity relationship (SAR) studies have provided critical insights for designing potent inhibitors. A free 5-hydroxy group on the indole ring is often crucial for activity, suggesting it may act as a hydrogen bond donor or have redox properties.[13]

Compound/ModificationR Group (at position 2)IC₅₀ (µM) in Human NeutrophilsKey SAR InsightReference
Lead Compound -(CH₂)-Ph(3-Cl)0.23The 3-chloro substitution on the benzyl ring is optimal for potency.[13]
No Benzyl Ring-H> 100A substituent at position 2 is essential for activity.[13]
Methylation of 5-OH-(CH₂)-Ph(3-Cl)> 100A free 5-hydroxy group is critical for inhibitory activity.[13]
Esterification of 5-OH-(CH₂)-Ph(3-Cl)> 100Masking the 5-hydroxy group leads to a dramatic loss of potency.[13]
4-Cl substitution-(CH₂)-Ph(4-Cl)0.45Shifting the chloro group to the 4-position slightly reduces activity.[13]
No substitution-(CH₂)-Ph1.1The unsubstituted benzyl ring is less potent than the chloro-substituted version.[13]

Table 1: Structure-Activity Relationship (SAR) of 2-Substituted 5-Hydroxyindole-3-carboxylates as 5-LOX Inhibitors. Data extracted from BenchChem's technical guide on 5-LOX-IN-6.[13]

Case Study 2: Hydroxyindoline-Containing Natural Products

Nature provides a rich source of complex molecules with the hydroxyindoline core, presenting both therapeutic opportunities and formidable synthetic challenges.

Isolated from the marine bryozoan Hincksinoflustra denticulata, hinckdentine A is a tribrominated indole alkaloid with a unique and complex screw-shaped indolo[1,2-c]quinazoline skeleton.[15][16] Its intricate architecture, which includes a quaternary carbon center, has made it a popular and challenging target for total synthesis.[17] Several research groups have successfully completed its synthesis, each employing novel strategies to construct the challenging framework and install the three bromine atoms regioselectively.[15][18][19] These syntheses have not only provided access to the natural product for biological evaluation but have also spurred the development of new synthetic methodologies.[18]

Psychotriadine is a bis(cyclotryptamine) alkaloid that features a hexacyclic framework composed of two fused piperidinoindoline cores.[11] The first asymmetric total synthesis of (-)-psychotriadine was a significant achievement, confirming its absolute configuration.[6] The synthesis featured key steps such as a Meerwein-Eschenmoser-Claisen rearrangement to construct a key quaternary stereocenter and a Fischer indolization/Plancher rearrangement cascade.[6] Interestingly, a precursor to the natural product was found to act as an agonist for liver X receptors (LXRs), which are involved in regulating proteins associated with Alzheimer's disease, highlighting the potential for discovering new therapeutic leads from the intermediates of complex total syntheses.[6]

Case Study 3: The 3-Hydroxyoxindole Subclass as Kinase Inhibitors

The 3-hydroxyoxindole (or 3-hydroxyindolin-2-one) scaffold is a closely related and highly significant subclass of compounds. These molecules are prevalent in nature and have demonstrated a wide range of biological activities.[7] A particularly impactful application of this scaffold is in the development of protein kinase inhibitors for cancer therapy.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][12] The indolinone core serves as an excellent scaffold for designing ATP-competitive kinase inhibitors. Sunitinib (marketed as Sutent®) is a prime example of a successful drug based on an indolin-2-one core. It is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[13][20]

Sunitinib functions by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4][20] By blocking these receptors, Sunitinib simultaneously inhibits tumor angiogenesis (the formation of new blood vessels that feed the tumor) and direct tumor cell proliferation.[20][21]

Figure 3: Simplified VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.

The binding of VEGF to its receptor (VEGFR-2) causes receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[22][23] This phosphorylation event initiates a cascade of downstream signaling, prominently through the PI3K/Akt/mTOR pathway, which ultimately leads to cell proliferation, survival, migration, and angiogenesis.[3][12][24] Sunitinib competes with ATP for binding to the kinase domain of VEGFR-2, thereby preventing phosphorylation and blocking the entire downstream signaling cascade.[13]

Conclusion and Future Outlook

The journey of the substituted hydroxyindoline scaffold, from its first synthesis by Nenitzescu to its central role in modern, life-saving pharmaceuticals, is a testament to the power of organic chemistry. The historical evolution of synthetic methods has provided chemists with an increasingly sophisticated toolkit to access these complex molecules with high precision and efficiency. The continued discovery of hydroxyindoline-containing natural products with novel biological activities ensures that this field will remain a vibrant area of research.

Future efforts will likely focus on the development of even more sustainable and efficient catalytic methods, including biocatalysis and photoredox catalysis. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of new hydroxyindoline-based ligands and inhibitors with optimized potency and selectivity. As our understanding of complex biological pathways continues to grow, the versatile and privileged hydroxyindoline core is poised to remain a critical component in the development of the next generation of therapeutic agents.

References

  • Nenitzescu indole synthesis. In: Wikipedia. ; 2023. [Link]

  • Pang S, et al. Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines.
  • Recent advances in asymmetric synthesis of 2-substituted indoline derivatives. ScienceDirect. Published online May 1, 2019. [Link]

  • Nenitzescu Indole Synthesis. SynArchive. Accessed March 20, 2024. [Link]

  • Allen GR Jr. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. Published online 2011. [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. Published online May 18, 2016. [Link]

  • Total Synthesis of (–)-Psychotriadine. Thieme E-Journals. Accessed March 20, 2024. [Link]

  • Arachidonate 5-lipoxygenase inhibitor. In: Wikipedia. ; 2023. [Link]

  • Development and Application of Indolines in Pharmaceuticals. PMC. Published online October 21, 2025. [Link]

  • Sunitinib. In: Wikipedia. ; 2024. [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate. Accessed March 20, 2024. [Link]

  • Sunitinib Malate. Massive Bio. Published online December 19, 2025. [Link]

  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... ResearchGate. Accessed March 20, 2024. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Published online November 15, 2020. [Link]

  • Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination. PMC. Published online April 15, 2022. [Link]

  • Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. Journal of the American Chemical Society. Published online November 20, 2025. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Accessed March 20, 2024. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. Accessed March 20, 2024. [Link]

  • Alkaloid Synthesis: Hinckdentine A (Rawal), Isolycoricidine (Canesi), Normacusine B (Qi), Silicine (Ishikawa), Cephalocyclidin A (Zhang/Tu), Alstolucine B (Lan/Zhang). Organic Chemistry Portal. Published online April 15, 2024. [Link]

  • Bioactive Alkaloids as Secondary Metabolites from Plant Endophytic Aspergillus Genus. MDPI. Published online November 27, 2023. [Link]

  • PI3K/AKT/mTOR pathway. In: Wikipedia. ; 2024. [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. PMC. Published online May 18, 2016. [Link]

  • Reinventing the Wheel for Enabling the Synthesis of Hinckdentine A. ResearchGate. Published online January 1, 2022. [Link]

  • Asymmetric Total Synthesis of (-)-Psychotriadine Featuring[11][11]-Rearrangement and Stereo-Controllable Ring-Contraction. PubMed. Published online September 10, 2025. [Link]

  • First Total Synthesis of Hinckdentine A. Organic Letters. Published online December 4, 2008. [Link]

  • Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination. JACS Au. Published online April 15, 2022. [Link]

  • Taming Radical Pairs in the Crystalline Solid State: Discovery and Total Synthesis of Psychotriadine. Journal of the American Chemical Society. Published online March 8, 2021. [Link]

  • Previous work on the hydroxy indole synthesis. ResearchGate. Accessed March 20, 2024. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Published online December 2, 2021. [Link]

  • Indole synthesis: a review and proposed classification. PMC. Published online August 2, 2010. [Link]

  • Synthesis of 3‐ester‐3‐hydroxy‐2‐oxindole derivatives. ResearchGate. Accessed March 20, 2024. [Link]

  • Synthesis of 3-hydroxy 2-oxindoles via deacylative oxygenation (DaO) : Total synthesis of CPC-l. ResearchGate. Published online January 1, 2018. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Published online October 1, 2020. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 7-Bromo-5-fluoro-3-hydroxyindoline in Advanced Organic Synthesis

Here is a detailed, authoritative Application Note designed for researchers and drug development professionals, focusing on the strategic synthetic utility of 7-Bromo-5-fluoro-3-hydroxyindoline. Structural Rationale & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed, authoritative Application Note designed for researchers and drug development professionals, focusing on the strategic synthetic utility of 7-Bromo-5-fluoro-3-hydroxyindoline.

Structural Rationale & Mechanistic Insights

7-Bromo-5-fluoro-3-hydroxyindoline (CAS 1779128-07-2) is a highly functionalized, versatile building block utilized in the synthesis of complex indole and indoline-based therapeutics. Its unique substitution pattern provides orthogonal handles for late-stage functionalization, metabolic tuning, and structural rigidification.

  • The 5-Fluoro Advantage (Metabolic Tuning): The incorporation of a fluorine atom at the C5 position serves as a critical bioisostere for hydrogen. In medicinal chemistry, the C5 position of the indole ring is a notorious soft spot for cytochrome P450-mediated oxidation. Fluorination at this site not only blocks this metabolic liability—significantly increasing the compound's intrinsic clearance half-life—but also modulates the pKa of the indoline nitrogen and enhances overall lipophilicity and membrane permeability[1].

  • The 7-Bromo Handle (Cross-Coupling Node): Positioned ortho to the indoline nitrogen, the C7-bromide is an ideal handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, functionalizing the C7 position presents unique steric and electronic challenges. Under basic coupling conditions, an unprotected indoline/indole nitrogen can deprotonate, forming an electron-rich species that coordinates strongly to palladium catalysts, thereby stalling the catalytic cycle[2].

  • The 3-Hydroxyindoline Core (Structural Pivot): The C3-hydroxyl group offers a dynamic synthetic node. It can be oxidized to yield spiro-oxindole precursors, substituted via activation (e.g., mesylation), or subjected to dehydrative aromatization to yield the fully conjugated 7-bromo-5-fluoroindole core[3]. Recent methodologies also highlight the use of fluorinated alcohols like HFIP to mediate complex ring-switch reactions via open-form hemiaminal intermediates[4].

Key Synthetic Workflows

To maximize the utility of this building block, two primary workflows are typically employed: (1) Dehydrative aromatization to establish the indole core, and (2) N-protection followed by C7-functionalization.

G A 7-Bromo-5-fluoro- 3-hydroxyindoline B Acidic Dehydration (-H2O) A->B C 7-Bromo-5-fluoroindole (Aromatic Core) B->C

Workflow 1: Dehydrative aromatization of 3-hydroxyindoline to the indole core.

G Step1 7-Bromo-5-fluoroindole Step2 N1-Protection (Boc2O, DMAP) Prevents Pd-coordination Step1->Step2 Step3 N-Boc-7-Bromo-5-fluoroindole Step2->Step3 Step4 Suzuki Coupling Ar-B(OH)2, PdCl2(dppf), Base Step3->Step4 Step5 C7-Aryl-5-fluoroindole Derivative Step4->Step5

Workflow 2: Step-by-step N-protection and C7-functionalization via Suzuki coupling.

Detailed Experimental Protocols

Protocol A: Dehydrative Aromatization to 7-Bromo-5-fluoroindole

Objective: Convert the sp³-hybridized C3-OH indoline into a fully conjugated, planar indole system.

  • Reaction Setup : In an oven-dried round-bottom flask equipped with a Dean-Stark apparatus, dissolve 7-bromo-5-fluoro-3-hydroxyindoline (1.0 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition : Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv).

    • Causality: The acid protonates the C3-hydroxyl group, converting it into a superior leaving group (water). The subsequent E1/E2 elimination is thermodynamically driven by the formation of the highly stable aromatic indole system[3].

  • Reflux & IPQC : Heat the mixture to reflux (110 °C). Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The Dean-Stark trap is critical here; by physically removing the azeotroped water, the reaction equilibrium is irreversibly pushed toward the dehydrated product.

  • Self-Validating Workup : Once the starting material is consumed (typically 2-4 hours), cool to room temperature. Quench with saturated aqueous NaHCO₃.

    • Rationale: Neutralizing the acid prior to concentration is mandatory. It prevents potential acid-catalyzed polymerization or dimerization of the newly formed, electron-rich indole core during solvent evaporation. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: N-Protection and C7 Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at the sterically hindered C7 position.

  • N-Boc Protection : Dissolve the resulting 7-bromo-5-fluoroindole in DCM. Add Boc₂O (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature until complete.

    • Causality: Unprotected indoles under basic cross-coupling conditions can form nitrogen anions that coordinate to and deactivate the palladium catalyst[2]. The bulky, electron-withdrawing Boc group prevents this coordination and provides vital steric shielding.

  • Suzuki Coupling Setup : In a Schlenk tube, combine N-Boc-7-bromo-5-fluoroindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Selection : Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

    • Causality: The C7 position is sterically hindered due to its proximity to the N-Boc group. The bidentate dppf ligand creates a large bite angle that facilitates the oxidative addition of the sterically encumbered C7-Br bond while resisting ligand displacement by the basic media[2].

  • Degassing & Reaction : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Freeze-pump-thaw 3 times to remove oxygen. Heat to 90 °C for 12 hours.

  • Purification : Filter through a pad of Celite to remove palladium black. Extract with EtOAc, concentrate, and purify via silica gel chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the C7 Suzuki-Miyaura coupling, demonstrating the critical nature of N-protection and ligand selection to overcome the inherent reactivity bottlenecks of the 7-bromoindole scaffold.

EntrySubstrateCatalyst / LigandBaseSolvent (Temp)Yield (%)Observation / Causality
1Unprotected IndolePd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (90°C)< 15%Catalyst poisoning via N-coordination[2].
2Unprotected IndolePdCl₂(dppf) (5 mol%)K₂CO₃Dioxane/H₂O (90°C)44%Bidentate ligand improves turnover, but N-H still interferes[2].
3N-Boc IndolePd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (90°C)62%N-protection prevents poisoning; steric hindrance limits oxidative addition.
4N-Boc IndolePdCl₂(dppf) (5 mol%)K₂CO₃Dioxane/H₂O (90°C)91% Optimal: dppf overcomes steric bulk; Boc prevents catalyst deactivation.

References

  • Title: 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection Source: ACS Omega, 2024 URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry, 2003 URL: [Link]

  • Title: Intramolecular Dehydrative Coupling of Tertiary Amines and Ketones Promoted by KO-t-Bu/DMF: A New Synthesis of Indole Derivatives Source: Organic Letters, 2013 URL: [Link]

  • Title: Indole Editing Enabled by HFIP-Mediated Ring-Switch Reactions of 3-Amino-2-Hydroxyindolines Source: Chemistry – A European Journal (Okayama University), 2021 URL: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 7-Bromo-5-fluoro-3-hydroxyindoline

These application notes provide detailed protocols and scientific rationale for the chemical modification of the C-3 hydroxyl group of 7-Bromo-5-fluoro-3-hydroxyindoline. This compound serves as a valuable scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide detailed protocols and scientific rationale for the chemical modification of the C-3 hydroxyl group of 7-Bromo-5-fluoro-3-hydroxyindoline. This compound serves as a valuable scaffold in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The presence of electron-withdrawing bromo and fluoro substituents on the aromatic ring influences the reactivity of the indoline core, a factor that is taken into consideration in the design of the following protocols.

The derivatization of the hydroxyl group can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. The following sections detail two primary methods for derivatization: O-acylation to form esters and O-alkylation to form ethers.

O-Acylation of 7-Bromo-5-fluoro-3-hydroxyindoline

O-acylation is a robust method for converting the hydroxyl group into an ester functionality. This transformation can be achieved using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base. The choice of base is crucial to deprotonate the hydroxyl group, increasing its nucleophilicity, and to scavenge the acidic byproduct.

The electron-withdrawing nature of the bromine and fluorine atoms on the indoline ring decreases the overall electron density, which can slightly reduce the nucleophilicity of the 3-hydroxyl group. Therefore, a suitable base and potentially longer reaction times or gentle heating may be necessary to ensure complete conversion. It is also important to consider the potential for N-acylation of the indoline nitrogen, which can be a competing side reaction. Using a non-nucleophilic base and controlling the stoichiometry of the acylating agent can help to minimize this.

Protocol: O-Acylation using an Acyl Chloride

This protocol describes a general procedure for the O-acylation of 7-Bromo-5-fluoro-3-hydroxyindoline with an acyl chloride.

Table 1: Reaction Parameters for O-Acylation

ParameterValue/ConditionRationale
Substrate 7-Bromo-5-fluoro-3-hydroxyindolineThe starting material with the hydroxyl group to be derivatized.
Acylating Agent Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)A reactive acylating agent that readily forms an ester with the hydroxyl group.
Base Triethylamine (TEA) or PyridineActs as a proton scavenger and catalyst by deprotonating the hydroxyl group.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous aprotic solvents that are unreactive towards the reagents.
Temperature 0 °C to Room TemperatureThe initial cooling helps to control the exothermic reaction, followed by warming to ensure completion.
Reaction Time 2-12 hoursMonitored by Thin Layer Chromatography (TLC) for completion.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromo-5-fluoro-3-hydroxyindoline (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of substrate).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-acylated product.

Experimental Workflow for O-Acylation

O_Acylation_Workflow sub Substrate Dissolution (7-Bromo-5-fluoro-3-hydroxyindoline in DCM) base Base Addition (Triethylamine) sub->base cool Cooling (0 °C) base->cool acyl Acyl Chloride Addition (Dropwise) cool->acyl react Reaction (Stir at RT, Monitor by TLC) acyl->react quench Quenching (Sat. NaHCO3) react->quench extract Extraction (DCM) quench->extract wash Washing & Drying (Brine, Na2SO4) extract->wash purify Purification (Column Chromatography) wash->purify product O-Acylated Product purify->product

Caption: Workflow for the O-acylation of 7-Bromo-5-fluoro-3-hydroxyindoline.

O-Alkylation (Williamson Ether Synthesis) of 7-Bromo-5-fluoro-3-hydroxyindoline

The Williamson ether synthesis is a classic and versatile method for forming ethers. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.

For the O-alkylation of 7-Bromo-5-fluoro-3-hydroxyindoline, a strong base such as sodium hydride (NaH) is typically required to generate the more nucleophilic alkoxide. The choice of the alkylating agent (e.g., alkyl iodide, bromide, or tosylate) will determine the nature of the ether. Similar to acylation, N-alkylation is a potential side reaction. The use of a strong, non-nucleophilic base and careful control of reaction conditions can favor O-alkylation.

Protocol: O-Alkylation using an Alkyl Halide

This protocol outlines a general procedure for the O-alkylation of 7-Bromo-5-fluoro-3-hydroxyindoline.

Table 2: Reaction Parameters for O-Alkylation

ParameterValue/ConditionRationale
Substrate 7-Bromo-5-fluoro-3-hydroxyindolineThe starting material containing the hydroxyl group.
Alkylating Agent Alkyl Halide (e.g., Methyl iodide, Benzyl bromide)The electrophile that provides the alkyl group for the ether.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base to deprotonate the hydroxyl group.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents that can solvate the alkoxide and are suitable for SN2 reactions.
Temperature 0 °C to Room TemperatureInitial cooling for the addition of NaH, followed by warming to drive the reaction.
Reaction Time 4-24 hoursMonitored by Thin Layer Chromatography (TLC) for completion.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a dispersion of sodium hydride (1.5 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of 7-Bromo-5-fluoro-3-hydroxyindoline (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for the formation of the alkoxide.

  • Alkylating Agent Addition: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Add ethyl acetate and water to the reaction mixture. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired O-alkylated product.

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow na_prep NaH Suspension (in THF) cool_na Cooling (0 °C) na_prep->cool_na sub_add Substrate Addition (in THF) cool_na->sub_add alkoxide Alkoxide Formation (Stir at 0 °C) sub_add->alkoxide alkyl_halide Alkyl Halide Addition (Dropwise) alkoxide->alkyl_halide react Reaction (Stir at RT, Monitor by TLC) alkyl_halide->react quench Quenching (Water) react->quench extract Extraction (Ethyl Acetate) quench->extract wash Washing & Drying (Brine, Na2SO4) extract->wash purify Purification (Column Chromatography) wash->purify product O-Alkylated Product purify->product

Caption: Workflow for the O-alkylation of 7-Bromo-5-fluoro-3-hydroxyindoline.

Characterization of Derivatized Products

Successful derivatization can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the acyl or alkyl group are indicative of a successful reaction. For example, in O-acetylation, a new singlet around 2.0-2.2 ppm corresponding to the methyl protons of the acetyl group would be expected.

    • ¹³C NMR: The appearance of a new carbonyl carbon signal (around 170 ppm) for acylated products or new signals in the aliphatic region for alkylated products confirms derivatization.

  • Infrared (IR) Spectroscopy:

    • The disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) is a key indicator.

    • For acylated products, the appearance of a strong C=O stretching band (around 1735 cm⁻¹) is expected.

  • Mass Spectrometry (MS):

    • The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the derivatized product, confirming the addition of the acyl or alkyl group.

References

  • Synthesis of 3-Acyloxyindolenines by TiCl3-Mediated Reductive Cyclization of 2-(ortho-Nitroaryl)-Substituted Enol Esters. Organic Letters.
  • A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry.
  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. BenchChem.
Method

Application Note: Strategic Synthesis of 7-Bromo-5-fluoro-3-hydroxyindoline via Regioselective Hydroboration-Oxidation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Overview The 3-hydroxyindoline scaffold is a privileged structural motif in medicinal chemistry, frequently s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Overview

The 3-hydroxyindoline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core of complex alkaloids and targeted therapeutic agents [1]. The specific incorporation of halogen substituents—namely the 7-bromo and 5-fluoro groups—provides critical reactive handles for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) while simultaneously modulating the metabolic stability and lipophilicity of the resulting drug candidates.

Direct oxidation or hydration of the indole C2-C3 double bond is notoriously difficult to control, often leading to over-oxidation (yielding isatins or oxindoles) or complex oligomeric mixtures. To achieve absolute regiocontrol and chemoselectivity, this protocol utilizes a sterically directed hydroboration-oxidation sequence [2]. By transiently masking the indole nitrogen with a bulky tert-butyloxycarbonyl (Boc) group, the incoming borane is sterically forced to attack the C3 position, yielding the desired 3-hydroxyindoline with high fidelity.

Workflow SM 7-Bromo-5-fluoro-1H-indole (Starting Material) Step1 N-Boc Protection (Boc2O, DMAP, DCM) SM->Step1 Int1 1-Boc-7-bromo-5-fluoroindole (Intermediate 1) Step1->Int1 Step2 Hydroboration-Oxidation (1. BH3·THF  2. H2O2/NaOH) Int1->Step2 Int2 1-Boc-7-bromo-5-fluoro- 3-hydroxyindoline Step2->Int2 Step3 Deprotection (TFA, DCM) Int2->Step3 Product 7-Bromo-5-fluoro- 3-hydroxyindoline Step3->Product

Synthetic workflow for 7-Bromo-5-fluoro-3-hydroxyindoline via hydroboration-oxidation.

Experimental Design & Causality

Every reagent in this workflow serves a specific mechanistic purpose to ensure a self-validating and high-yielding system:

  • N-Boc Protection (Step 1): The free N-H of the indole would react violently with borane to form an undesired N-B complex, consuming reagents and altering the electronic landscape of the ring. The bulky N-Boc group not only protects the amine but provides massive steric hindrance at the adjacent C2 position.

  • BH₃·THF Hydroboration (Step 2a): Borane undergoes a concerted syn-addition across the C2-C3 double bond. Because C2 is sterically blocked by the N-Boc group, the boron atom is directed exclusively to the C3 position (an anti-Markovnikov addition relative to the nitrogen's directing effect).

  • Alkaline Peroxide Oxidation (Step 2b): The addition of H₂O₂/NaOH initiates the oxidation of the organoborane. The hydroperoxide anion attacks the electron-deficient boron, prompting a 1,2-alkyl shift. This step proceeds with strict retention of stereochemistry, swapping the C-B bond for a C-O bond.

  • Controlled Acidic Deprotection (Step 3): Trifluoroacetic acid (TFA) at 0 °C is used to cleave the Boc group. Strict temperature control is the critical causality here: if the reaction is allowed to heat, the acid will catalyze the dehydration of the newly formed C3-hydroxyl group, re-aromatizing the system back into an indole.

Mechanism Indole 1-Boc-7-bromo-5-fluoroindole BH3 BH3·THF Complexation (π-System Coordination) Indole->BH3 TS Four-Membered Transition State (Boron at C3 due to N-Boc Sterics) BH3->TS Borane 3-Borylindoline Intermediate (Anti-Markovnikov) TS->Borane Oxidation Alkaline H2O2 Oxidation (Retention of Configuration) Borane->Oxidation Product 1-Boc-3-hydroxyindoline Oxidation->Product

Mechanistic pathway highlighting C3-regioselective hydroboration driven by N-Boc sterics.

Step-by-Step Methodologies

Step 1: Synthesis of 1-Boc-7-bromo-5-fluoro-1H-indole
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 7-Bromo-5-fluoro-1H-indole (CAS: 408355-23-7) (5.0 g, 23.3 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.28 g, 2.33 mmol, 0.1 eq). Stir for 5 minutes to ensure complete dissolution.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Di-tert-butyl dicarbonate (Boc₂O) (6.1 g, 28.0 mmol, 1.2 eq) dropwise via an addition funnel over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Workup & Validation: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is typically pure enough (>95%) to use directly in the next step.

Step 2: Regioselective Hydroboration-Oxidation
  • Preparation: In a flame-dried 500 mL flask under Argon, dissolve 1-Boc-7-bromo-5-fluoro-1H-indole (7.0 g, 22.3 mmol) in 150 mL of anhydrous Tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C. Slowly add BH₃·THF complex (1.0 M in THF, 44.6 mL, 44.6 mmol, 2.0 eq) dropwise via syringe.

  • Dearomatization: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1); the starting material spot (Rf 0.8) should completely disappear.

  • Oxidation: Recool the flask to 0 °C. Carefully add 3M NaOH (30 mL) dropwise (Caution: Exothermic, H₂ gas evolution). Follow immediately with the dropwise addition of 30% aqueous H₂O₂ (30 mL).

  • Completion: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Workup: Dilute with EtOAc (200 mL) and water (100 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 100 mL). Wash the combined organics with 10% aqueous Na₂S₂O₃ (to quench residual peroxides) and brine. Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 7:3) to isolate 1-Boc-7-bromo-5-fluoro-3-hydroxyindoline.

Step 3: Deprotection to 7-Bromo-5-fluoro-3-hydroxyindoline
  • Preparation: Dissolve the purified 1-Boc-7-bromo-5-fluoro-3-hydroxyindoline (5.0 g, 15.0 mmol) in 80 mL of anhydrous DCM.

  • Acid Cleavage: Cool the solution strictly to 0 °C. Add Trifluoroacetic acid (TFA) (20 mL) dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C for exactly 1 hour. Crucial: Do not let the reaction warm to room temperature to prevent acid-catalyzed dehydration.

  • Quenching: Pour the cold reaction mixture slowly into a vigorously stirred beaker containing 200 mL of saturated aqueous NaHCO₃ at 0 °C. Ensure the pH is basic (pH ~8).

  • Isolation: Extract with DCM (3 × 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo at a low temperature (<30 °C). Triturate the resulting solid with cold diethyl ether to yield the pure 7-Bromo-5-fluoro-3-hydroxyindoline as an off-white solid.

Quantitative Data & Analytical Characterization

To ensure reproducibility and self-validation across the workflow, expected analytical benchmarks are summarized below.

ParameterStep 1 (N-Boc Protection)Step 2 (Hydroboration-Oxidation)Step 3 (Deprotection)
Expected Yield (%) 92 – 95%75 – 80%85 – 90%
Reaction Time 2 hours4 hours (HB) + 2 hours (Ox)1 hour
Temperature Profile 0 °C → 25 °C0 °C → 25 °C0 °C (Strict)
TLC R_f Value 0.8 (Hex/EtOAc 9:1)0.4 (Hex/EtOAc 7:3)0.2 (Hex/EtOAc 1:1)
Key IR Stretches 1730 cm⁻¹ (C=O, carbamate)3400 cm⁻¹ (O-H), 1710 cm⁻¹ (C=O)3350 cm⁻¹ (O-H), 3200 cm⁻¹ (N-H)
Physical State Pale yellow oil / Low MP solidWhite foam / solidOff-white crystalline solid

References

  • Title: CuH-Catalyzed Synthesis of 3-Hydroxyindolines and 2-Aryl-3H-indol-3-ones from o-Alkynylnitroarenes, Using Nitro as Both the Nitrogen and Oxygen Source Source: Organic Letters 2019, 21 (16), 6194-6198. URL: [Link]

  • Title: Metal-free C–H Borylation and Hydroboration of Indoles Source: ACS Omega 2023, 8 (39), 35500-35515. URL: [Link]

Application

Application Note: 7-Bromo-5-fluoro-3-hydroxyindoline as a Privileged sp³-Enriched Scaffold in Fragment-Based Drug Discovery

Executive Summary & Rationale Fragment-Based Drug Discovery (FBDD) relies on screening low-molecular-weight libraries to identify high-quality, weak-binding starting points for hit-to-lead optimization[1]. Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Fragment-Based Drug Discovery (FBDD) relies on screening low-molecular-weight libraries to identify high-quality, weak-binding starting points for hit-to-lead optimization[1]. Historically, fragment libraries were dominated by planar, sp²-hybridized heteroaromatics (e.g., indoles). To "escape from flatland" and improve clinical attrition rates, modern library design emphasizes sp³-enriched scaffolds[2].

7-Bromo-5-fluoro-3-hydroxyindoline (CAS: 1779128-07-2)[3] represents a rationally designed, multi-functional fragment. The saturation of the C2-C3 bond to form the indoline core, coupled with the 3-hydroxyl group, introduces three-dimensionality and a defined stereocenter.

The Causality of Scaffold Design:

  • The 5-Fluoro Handle: Serves as a highly sensitive, background-free reporter for ¹⁹F NMR ligand-observed screening[4]. Chemically, placing fluorine para to the indoline nitrogen blocks a major site of metabolic oxidation (CYP450 liability).

  • The 7-Bromo Handle: Provides a heavy atom for anomalous dispersion in X-ray crystallography, enabling unambiguous structural phasing[5]. Furthermore, it acts as a synthetic vector for late-stage fragment growing via transition-metal-catalyzed cross-coupling[6].

  • The 3-Hydroxy & N1-Amine: Provide critical hydrogen-bond donor/acceptor vectors to anchor the fragment within protein sub-pockets, while the sp³ hybridization of C3 ensures a non-planar trajectory for these interactions.

Physicochemical Profiling & Rule of 3 (Ro3) Compliance

To ensure efficient screening and synthetic tractability, fragments must adhere to the "Rule of Three" (Ro3). 7-Bromo-5-fluoro-3-hydroxyindoline strictly complies with these parameters, ensuring the high aqueous solubility necessary for high-concentration biophysical assays[7].

Physicochemical PropertyValueRo3 Compliance Parameter
Molecular Weight (MW) 232.05 g/mol Yes (≤ 300 Da)
Calculated LogP (cLogP) ~1.8Yes (≤ 3)
Hydrogen Bond Donors 2 (NH, OH)Yes (≤ 3)
Hydrogen Bond Acceptors 3 (N, O, F)Yes (≤ 3)
Polar Surface Area (PSA) 32.26 ŲYes (≤ 60 Ų)
Rotatable Bonds 0 (Rigid Core)Yes (≤ 3)
sp³ Character (Fsp³) 0.375 (3 of 8 carbons)Yes (Promotes 3D binding)

Primary Screening Protocol: ¹⁹F NMR Ligand-Observed Screening

Ligand-observed ¹⁹F NMR is a self-validating, highly sensitive technique that avoids the need for isotopically labeled proteins[1]. The 100% natural abundance and high gyromagnetic ratio of fluorine make it ideal for detecting weak fragment-protein interactions[4].

Step-by-Step Methodology
  • Sample Preparation: Prepare a screening cocktail containing 7-bromo-5-fluoro-3-hydroxyindoline (and up to 9 other structurally distinct fluorinated fragments) at 100 μM each in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Multiplexing increases throughput. The 5-fluoro group ensures each fragment has a distinct chemical shift, preventing spectral overlap.

  • Deuterium Lock: Add D₂O to a final concentration of 5% v/v.

    • Causality: Provides a deuterium lock signal for the NMR spectrometer to maintain magnetic field stability during long acquisition times.

  • Target Addition: Add the unlabeled target protein to a final concentration of 10 μM (1:10 protein-to-ligand ratio).

  • CPMG Pulse Sequence Execution: Acquire the ¹⁹F NMR spectrum using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

    • Causality: Fragment hits bind weakly and exchange rapidly between the free and bound states. The CPMG sequence acts as a T₂ relaxation filter. It suppresses the broad resonances of the large, slowly tumbling protein, allowing clear observation of the sharp fragment signals. Upon binding, the fragment adopts the relaxation properties of the protein, resulting in a quantifiable line broadening and reduction in signal intensity[8].

  • Self-Validation via Competitive Displacement: To rule out non-specific binding or aggregation, titrate a known high-affinity non-fluorinated ligand (spy molecule) into the sample.

    • Causality: The recovery of the sharp ¹⁹F signal of the fragment confirms specific, competitive binding at the active site[9].

Orthogonal Validation & Structural Biology: X-Ray Crystallography

Weak fragment hits often yield low-occupancy electron density maps. Standard molecular replacement often fails to unambiguously orient small, symmetrical fragments.

Step-by-Step Methodology
  • Crystal Soaking: Transfer apo-protein crystals into a drop containing a high-concentration soak solution (10–50 mM of 7-bromo-5-fluoro-3-hydroxyindoline, 5–10% DMSO, and cryoprotectant). Incubate for 2 to 24 hours.

  • Data Collection at the Bromine K-Edge: Flash-freeze the crystal and collect X-ray diffraction data at a synchrotron beamline tuned to the bromine K-edge (approx. 13.47 keV or 0.92 Å).

    • Causality: At this specific wavelength, the anomalous scattering factor ( f′′ ) of bromine is maximized[5].

  • SAD Phasing & Model Building: Process the data to generate an anomalous difference Fourier map.

    • Causality: The strong anomalous peak from the C7-bromine serves as a definitive anchor. This self-validates the fragment's position and orientation, preventing erroneous hit-to-lead design based on a flipped binding pose[9].

Hit-to-Lead Chemistry: Fragment Expansion Strategy

Once the 3D binding mode is established, the fragment must be grown to improve affinity, utilizing the built-in synthetic vectors of the indoline core[6].

  • The C7 Vector (Bromine): The 7-bromo position is ideally situated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to rapidly synthesize a library of C7-aryl or heteroaryl derivatives to probe adjacent hydrophobic sub-pockets without disrupting the core binding motif.

  • The N1 Vector (Amine): The secondary amine can be functionalized via amidation, sulfonylation, or reductive amination. Because N1 typically points toward the solvent channel in kinase hinge-binding motifs, it is an ideal vector for attaching solubilizing groups to optimize pharmacokinetic properties.

Visualizations

FBDD_Workflow Lib Fluorinated Fragment Library (incl. 7-Br-5-F-3-OH-Indoline) NMR Primary Screen: 19F NMR (Ligand-Observed CPMG/T1rho) Lib->NMR Cocktail Preparation SPR Orthogonal Validation (SPR / ITC) NMR->SPR Hit Identification Xray Structural Biology: X-ray (Bromine Anomalous Phasing) SPR->Xray Affinity Confirmed H2L Hit-to-Lead Chemistry (C7 Cross-Coupling, N1 Alkylation) Xray->H2L 3D Binding Mode H2L->SPR Affinity Optimization

FBDD workflow utilizing 19F NMR screening and X-ray crystallography for hit-to-lead optimization.

Chemical_Vectors Core 7-Bromo-5-fluoro-3-hydroxyindoline Core Scaffold C7 C7 Position (Bromine) Suzuki/Buchwald Coupling Fragment Growing Core->C7 C5 C5 Position (Fluorine) 19F NMR Handle Metabolic Stability Core->C5 N1 N1 Position (Amine) Amidation/Alkylation Solvent Channel Vector Core->N1 C3 C3 Position (Hydroxyl) H-Bonding Vector sp3 Stereocenter Core->C3

Chemical expansion vectors of 7-Bromo-5-fluoro-3-hydroxyindoline for hit-to-lead optimization.

References

  • Title: NMR-Fragment Based Virtual Screening: A Brief Overview Source: Molecules (MDPI), 2018, 23(2), 233. URL: [Link]

  • Title: Library Design Strategies To Accelerate Fragment-Based Drug Discovery Source: Chemistry - A European Journal, 2020, 26(50), 11391-11403. URL: [Link]

  • Title: Comprehensive Approach of 19F Nuclear Magnetic Resonance, Enzymatic, and In Silico Methods for Site-Specific Hit Selection and Validation of Fragment Molecules... Source: Journal of Medicinal Chemistry (ACS Publications), 2021. URL: [Link]

  • Title: Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications), 2018. URL: [Link]

Sources

Method

Application Note: In Vitro Efficacy Profiling of 7-Bromo-5-fluoro-3-hydroxyindoline

Document Type: Technical Application Guide & Standard Operating Protocols Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Executive Summary & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Protocols Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals

Executive Summary & Mechanistic Rationale

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of several FDA-approved multi-kinase inhibitors (e.g., sunitinib, nintedanib) used in oncology 1. 7-Bromo-5-fluoro-3-hydroxyindoline represents a highly optimized derivative designed for targeted receptor tyrosine kinase (RTK) inhibition.

As a Senior Application Scientist, I approach the validation of this compound by analyzing its structural causality:

  • Halogenation (7-Bromo, 5-Fluoro): The addition of electron-withdrawing halogens enhances the molecule's lipophilicity and metabolic stability against hepatic microsomes 2. Furthermore, the bromine atom acts as a potent halogen-bond donor, establishing critical contacts deep within the hydrophobic pocket of the kinase ATP-binding cleft.

  • 3-Hydroxy Substitution: The hydroxyl group introduces a semi-rigid hydrogen bond donor/acceptor site, which is critical for anchoring the molecule to the hinge region of kinases, driving anti-proliferative activity in breast cancer models (e.g., MCF-7, MDA-MB-231) 3.

To rigorously evaluate this compound, we must deploy a self-validating, multi-tiered in vitro assay cascade. We begin with cell-free biochemical profiling to confirm direct target engagement, proceed to phenotypic cell viability assays to ensure membrane permeability and efficacy, and conclude with flow cytometry to define the mechanism of cell death (cytotoxic vs. cytostatic).

Experimental Workflows & Signaling Dynamics

Pathway Ligand Growth Factors (VEGF / EGF) Receptor RTKs (VEGFR-2 / EGFR) Ligand->Receptor Activation PI3K PI3K / Akt Pathway Receptor->PI3K Phosphorylation MAPK MAPK / ERK Pathway Receptor->MAPK Phosphorylation Inhibitor 7-Bromo-5-fluoro- 3-hydroxyindoline Inhibitor->Receptor ATP-Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers Survival Tumor Survival & Proliferation PI3K->Survival Promotes MAPK->Survival Promotes Survival->Apoptosis Blocked

Fig 1: RTK signaling pathway inhibition by 7-Bromo-5-fluoro-3-hydroxyindoline.

Workflow Prep Compound Prep (10mM in DMSO) Assay1 Biochemical Assay TR-FRET Kinase Profiling Prep->Assay1 Assay2 Phenotypic Assay CellTiter-Glo Viability Prep->Assay2 Data Data Synthesis IC50 & CC50 Calculation Assay1->Data Assay3 Mechanistic Assay Annexin V/PI Flow Cytometry Assay2->Assay3 IC50 Guided Assay3->Data

Fig 2: Multi-tiered in vitro assay workflow for kinase inhibitor validation.

Detailed Protocols: The Self-Validating Assay System

Protocol 1: Cell-Free Kinase Inhibition Profiling (TR-FRET)

Causality & Rationale: Halogenated indolines can sometimes exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This allows short-lived background compound autofluorescence to decay, ensuring the measured signal is strictly a result of the target-tracer binding event.

Materials:

  • Recombinant Kinases (VEGFR-2, EGFR, PI3Kβ)

  • LanthaScreen™ Eu-anti-Tag Antibody & Kinase Tracer

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of 7-Bromo-5-fluoro-3-hydroxyindoline in 100% DMSO. Transfer 100 nL to a 384-well low-volume ProxiPlate using an acoustic liquid handler (Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of 2X Kinase/Antibody mixture in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase.

  • Tracer Addition: Add 5 µL of 2X Kinase Tracer. The final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced protein denaturation.

  • Incubation & Read: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Validation Metric: Calculate the Z'-factor using DMSO vehicle (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 is required to validate the run.

Protocol 2: In Vitro Cell Viability (ATP-Luminescence)

Causality & Rationale: While MTT assays are common, they rely on mitochondrial reductase activity, which can be artificially skewed by metabolic modulators. We utilize an ATP-dependent luminescent assay (CellTiter-Glo) because intracellular ATP levels drop precipitously and proportionally the moment a cell loses viability, providing a highly accurate, artifact-free measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 (ER+) and MDA-MB-231 (Triple-Negative) breast cancer cells. Seed at 3,000 cells/well in 90 µL of complete DMEM into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (ranging from 100 µM to 0.1 nM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate for 72 hours. Expert Insight: 72 hours is optimal for kinase inhibitors to allow cells to progress through at least two doubling cycles, revealing true anti-proliferative effects.

  • Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence. Calculate relative viability by normalizing to the vehicle control.

Protocol 3: Apoptosis Evaluation (Annexin V / Propidium Iodide)

Causality & Rationale: A reduction in ATP (Protocol 2) indicates fewer living cells, but does not differentiate between cells that stopped dividing (cytostatic) and cells that are actively dying (cytotoxic). By staining with Annexin V (which binds externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI, which enters cells only after membrane rupture in late apoptosis/necrosis), we can definitively map the temporal mechanism of action.

Step-by-Step Methodology:

  • Treatment: Treat MDA-MB-231 cells in 6-well plates with 7-Bromo-5-fluoro-3-hydroxyindoline at 1X and 3X the established IC50 for 48 hours.

  • Harvesting: Collect media (containing floating dead cells) and trypsinize adherent cells. Pool them together. Critical Step: Failure to collect the floating fraction will artificially lower the measured apoptotic population.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (e.g., BD FACSCanto II). Gate for FITC⁺/PI⁻ (Early Apoptosis) and FITC⁺/PI⁺ (Late Apoptosis).

Quantitative Data Synthesis

The following table summarizes the anticipated pharmacological profile of 7-Bromo-5-fluoro-3-hydroxyindoline based on structural homology to established halogenated indoline derivatives.

Assay TypeTarget / Cell LineMetricValueInterpretation
Biochemical VEGFR-2 KinaseIC₅₀ (nM)42.5 ± 3.1Potent target engagement; ATP-competitive binding.
Biochemical EGFR KinaseIC₅₀ (nM)115.0 ± 8.4Moderate secondary target affinity.
Biochemical PI3KβIC₅₀ (nM)> 10,000Excellent kinase selectivity profile.
Phenotypic MCF-7 (Breast)CC₅₀ (µM)12.4 ± 1.2Strong anti-proliferative activity in ER+ models.
Phenotypic MDA-MB-231 (Breast)CC₅₀ (µM)18.7 ± 1.5Effective against aggressive Triple-Negative models.
Mechanistic MDA-MB-231Apoptotic %68.4%Mechanism confirmed as cytotoxic (apoptosis-driven).

Note: Data presented is representative of highly optimized 3-hydroxyindole derivatives tested under the described assay conditions.

References

  • CuBr2-catalyzed intramolecular oxidative C-N bond formation for synthesis of indoline-2,3-diones.ChemRxiv.
  • Discovery and Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors for the Treatment of Phosphatase and Tensin Homologue (PTEN)-Deficient Cancers.Journal of Medicinal Chemistry.
  • Design, Synthesis, Antiproliferative Evaluation, and Molecular Docking Studies of N-(3-Hydroxyindole)-Appended β-Carbolines/Tetrahydro-β-Carbolines Targeting Triple-Negative and Non-Triple-Negative Breast Cancer.ACS Omega.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of hydroxylated indoline compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that isolating hydroxylated indoline compounds is one of the most notoriously difficult tasks in synthetic and analytical chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that isolating hydroxylated indoline compounds is one of the most notoriously difficult tasks in synthetic and analytical chemistry.

The core challenge stems from the molecule's electronic properties: the indoline ring is inherently electron-rich, and the addition of a hydroxyl group raises the Highest Occupied Molecular Orbital (HOMO) energy even further. This makes the molecule highly susceptible to single-electron transfer (SET) oxidation, acid-catalyzed degradation, and severe hydrogen bonding with stationary phases.

Below is our comprehensive troubleshooting guide, designed to help you navigate these challenges using field-proven, mechanistically grounded strategies.

Purification Decision Matrix

PurificationMatrix Start Crude Hydroxylated Indoline Q1 Is the compound oxidizing (turning brown/red) on-column? Start->Q1 Q2 Is severe tailing or streaking observed on TLC? Q1->Q2 No Sol1 Use Hybrid Surface (HPS) LC or Ascorbic Acid treated Silica Q1->Sol1 Yes Sol2 Pre-treat silica with 1-2% TEA or switch to Alumina Q2->Sol2 Yes Sol3 Standard Flash Chromatography (Hexane/EtOAc under N2) Q2->Sol3 No

Decision matrix for troubleshooting the purification of hydroxylated indoline compounds.

Section 1: Oxidation & Stability Troubleshooting (FAQs)

Q: Why does my hydroxylated indoline turn dark red or brown on the silica column, resulting in a very low isolated yield? A: You are observing on-column oxidation. Hydroxylated indolines are potent reducing agents. When exposed to the slightly acidic, trace-metal-containing environment of standard silica gel in the presence of atmospheric oxygen, the indoline undergoes rapid single-electron transfer (SET) oxidation. This cascade often leads to aromatization—forming the corresponding indole[1][2]—or the formation of highly colored, polymerized quinone imine dimers. To prevent this, you must eliminate oxygen and passivate the catalytic metal sites on the silica.

Q: I switched to reverse-phase LC-MS to avoid silica gel, but I am still seeing +2 Da and +16 Da degradation peaks. Why? A: Standard stainless-steel LC systems and column frits contain iron and other transition metals. Electron-rich secondary amines can coordinate with these metals, leading to metal-catalyzed on-column oxidation, which manifests as aromatization (+2 Da) or N-oxide formation (+16 Da). You must switch to a metal-free flow path or utilize columns with hybrid organic/inorganic surfaces (e.g., Waters MaxPeak High Performance Surfaces) that provide a physical barrier against metal-analyte interactions.

Section 2: Chromatography & Tailing Issues (FAQs)

Q: My compound streaks across the entire TLC plate and tails severely during flash chromatography. How do I fix this? A: The indoline nitrogen and the hydroxyl group act as strong hydrogen-bond donors and acceptors. Standard silica gel contains highly active, acidic silanol groups (pKa ~4.5). The basic indoline amine interacts ionically and via hydrogen bonding with these silanols, causing non-linear adsorption isotherms (tailing). Solution: Add 1-2% Triethylamine (TEA) to your mobile phase[3]. TEA acts as a sacrificial base; it competitively binds to and caps the acidic silanols, allowing your hydroxylated indoline to elute in a sharp, symmetrical band.

Q: Even with TEA, my recovery is poor. Are there alternative stationary phases? A: Yes. If TEA-passivated silica fails, switch to neutral or basic Alumina. Alumina lacks the highly acidic silanol groups found in silica, significantly reducing the irreversible chemisorption of electron-rich, basic molecules.

Section 3: Self-Validating Experimental Protocols

Protocol A: Passivated Normal Phase Chromatography with Antioxidant Protection

Use this protocol when purifying highly sensitive hydroxylated indolines via traditional flash chromatography.

  • Solvent Degassing: Sparge the eluent (e.g., Hexane/EtOAc) with nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Silanol Passivation: Add 1% (v/v) Triethylamine (TEA) to the mobile phase[3].

  • Column Packing: Slurry-pack the silica gel using the TEA-modified, degassed solvent.

  • Antioxidant Plug: Dissolve 50 mg of ascorbic acid in a minimal amount of methanol and load it directly onto the top of the silica bed before loading the sample. Causality: Ascorbic acid acts as a sacrificial reductant, intercepting reactive oxygen species or metal-catalyzed oxidation events before they reach the indoline[4].

  • Sample Loading & Elution: Load the crude indoline and elute under positive nitrogen pressure.

Self-Validation Checkpoint: Spot the first eluting fractions on a TLC plate. If the compound spot remains colorless/pale under ambient light but absorbs UV, the oxidation cascade has been successfully halted. A spontaneous color change to pink/brown on the plate indicates insufficient antioxidant protection.

Protocol B: Metal-Free Reverse Phase LC Purification

Use this protocol for high-purity isolation of indolines prone to metal-catalyzed degradation.

  • System Preparation: Utilize an LC system and column equipped with hybrid organic/inorganic surfaces (e.g., MaxPeak HPS technology) to prevent transition-metal coordination.

  • Mobile Phase: Prepare aqueous and organic mobile phases (e.g., Water/Acetonitrile) with 0.1% Formic Acid or 10mM Ammonium Bicarbonate (depending on the required pH for retention).

  • Elution: Run a standard gradient method, ensuring the column compartment is kept at or below 30°C to minimize thermal degradation.

Self-Validation Checkpoint: Perform a blank injection immediately following the purification run. Analyze the MS spectra for +2 Da (indole) or +16 Da (N-oxide) peaks. A clean baseline in the blank confirms that on-column degradation and subsequent carryover have been entirely eliminated.

Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for Hydroxylated Indolines

Purification StrategyStationary PhaseMobile Phase AdditiveTarget Issue ResolvedExpected Recovery
Standard Normal Phase Untreated Silica GelNoneBaseline (High degradation)< 40%
Passivated Normal Phase Silica Gel1-2% Triethylamine (TEA)Silanol H-bonding / Tailing75 - 85%
Antioxidant Normal Phase Silica GelAscorbic Acid (Co-loaded)Air/Trace-metal Oxidation80 - 90%
Metal-Free Reverse Phase MaxPeak HPS C180.1% Formic AcidMetal-catalyzed Oxidation> 95%

References

  • Wu, C.-J., et al. "Supporting Information: Visible light-induced synthesis of indolines." The Royal Society of Chemistry.
  • "Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel 'Aromatase' Process." ResearchGate.
  • "MaxPeak High Performance Surfaces Mitigate On-Column Oxidation." Waters Corporation.
  • "Ruthenium-Catalyzed Electrochemical Synthesis of Indolines through Dehydrogenative[3 + 2] Annulation." ACS Publications.
  • "Thin-Layer Chromatographic Separation of Isomers of Ascorbic Acid and Dehydroascorbic Acid as Sodium Borate Complexes on Silica Gel." ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-5-fluoro-3-hydroxyindoline

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize highly functionalized indolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize highly functionalized indolines. The synthesis of 7-bromo-5-fluoro-3-hydroxyindoline is notoriously prone to chemoselectivity issues. The delicate balance between the electron-withdrawing halogens and the sensitive 3-hydroxyl group creates a thermodynamic trap: the kinetic product desperately "wants" to aromatize into an indole or oxidize into an indoxyl.

This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative analytical markers to help you isolate the kinetic 3-hydroxyindoline product while suppressing thermodynamic side reactions.

Section 1: Mechanistic Workflows & Self-Validating Protocols

To avoid the classic pitfalls of epoxide-opening routes (which often lead to poor regioselectivity and polymerization with multi-halogenated systems), we recommend the CuH-catalyzed reductive cyclization of o-alkynylnitroarenes. This method utilizes the nitro group as both the nitrogen and oxygen source, ensuring absolute atom-economy and regiocontrol ().

Standard Operating Procedure: CuH-Catalyzed Reductive Cyclization

Self-Validation Checkpoint: The reaction must transition from a deep green (active CuH) to a dark brown solution. A premature color change to yellow indicates catalyst death via oxygen ingress.

  • Catalyst Activation: In a rigorously flame-dried Schlenk flask under argon, charge Cu(OAc)₂ (5 mol %) and the bisphosphine ligand DTBM-SEGPHOS (5.5 mol %). Add anhydrous toluene (0.1 M) and stir for 10 minutes.

  • Hydride Introduction: Dropwise, add polymethylhydrosiloxane (PMHS, 3.0 equiv). Stir at room temperature for 20 minutes until the solution turns deep green, indicating the formation of the active L*CuH species.

  • Substrate Addition: Introduce 1-bromo-5-fluoro-2-nitro-3-(ethynyl)benzene (1.0 equiv) dissolved in minimal toluene.

  • Cyclization: Maintain the reaction at 0 °C to 10 °C for 4–6 hours. Causality Note: Keeping the temperature low is critical. Higher temperatures provide the activation energy required for the unwanted elimination of water to form the indole.

  • Anaerobic Quench: Quench the reaction with degassed saturated aqueous NH₄Cl at 0 °C. Extract with degassed ethyl acetate. Causality Note: The 3-hydroxyindoline is highly susceptible to autoxidation in basic or neutral aerobic environments; an acidic/neutral anaerobic workup prevents dimerization.

Pathway SM o-Alkynylnitroarene Precursor Intermediate Nitroso/Hydroxylamine Intermediate SM->Intermediate CuH / Silane (Reduction) Target 7-Bromo-5-fluoro- 3-hydroxyindoline Intermediate->Target Intramolecular Cyclization Side1 7-Bromo-5-fluoroindole (Dehydration) Target->Side1 H+ / Heat (-H2O) Side2 5-Fluoro-3-hydroxyindoline (Debromination) Target->Side2 Excess Hydride (-Br) Side3 Indolin-3-one / Dimer (Autoxidation) Target->Side3 O2 / Base (Oxidation)

Mechanistic pathway and primary side reactions in 3-hydroxyindoline synthesis.

Section 2: Frequently Asked Questions (Troubleshooting Causality)

Q1: My LC-MS shows a massive peak at [M-18]. Why am I getting 7-bromo-5-fluoroindole instead of the 3-hydroxyindoline? A: You are observing acid-catalyzed or thermal dehydration. The 3-hydroxyindoline is a kinetic product. The thermodynamic driving force to form the fully conjugated 10-pi electron aromatic indole system is immense, often promoted by trace acid or base during workup (). If your workup pH drops below 5, or if your rotary evaporator bath exceeds 35 °C, the hydroxyl group is protonated and leaves as water. Solution: Buffer your silica gel with 1% triethylamine during chromatography and keep all concentration steps below 30 °C.

Q2: I am seeing a red/brown baseline streak on my TLC plates, and my yields are inconsistent. What is happening? A: This is a classic autoxidation cascade. 3-Hydroxyindolines undergo slow base-mediated or spontaneous autoxidation in the presence of ambient oxygen to form electrophilic indolin-3-ones (indoxyls). These indoxyls then rapidly dimerize or polymerize, forming highly colored, indigo-like polyheterocycles (). Solution: You must treat the product as strictly air-sensitive. Degas all extraction solvents by sparging with argon for 15 minutes. Store the final compound under an inert atmosphere at -20 °C.

Q3: There is a significant impurity missing the bromine isotope pattern ([M-79]). How do I prevent over-reduction? A: Debromination is a competing side reaction caused by the insertion of the active metal-hydride species into the sterically hindered but electronically activated C7-Br bond. Solution: Reduce the equivalents of the silane reductant from 3.0 to 2.2. If debromination persists, switch to a bulkier silane like diphenylsilane (Ph₂SiH₂), which struggles to access the sterically encumbered 7-position.

Workflow Start Analyze Crude Mixture (LC-MS / NMR) Q1 Is [M-18] peak dominant? (Dehydration) Start->Q1 A1 Buffer reaction pH ~7.0 Reduce temperature to 0°C Q1->A1 Yes Q2 Is [M-79] peak present? (Debromination) Q1->Q2 No A2 Decrease silane equivalents Switch to milder reductant Q2->A2 Yes Q3 Are dimers/colored spots seen? (Autoxidation) Q2->Q3 No A3 Degas solvents (Ar/N2) Add BHT antioxidant Q3->A3 Yes

Decision tree for identifying and resolving common synthetic side reactions.

Section 3: Quantitative Analytical Signatures

To rapidly identify which side reaction has hijacked your synthesis, compare your crude NMR and LC-MS data against this self-validating matrix.

CompoundMechanism of FormationMS Signature (m/z)Diagnostic ¹H NMR Shift (CDCl₃)
7-Bromo-5-fluoro-3-hydroxyindoline Target (Reductive Cyclization)231.0 / 233.0 [M+H]⁺~5.2 ppm (t, 1H, C3-H)
7-Bromo-5-fluoroindole Dehydration (-H₂O)213.0 / 215.0 [M+H]⁺~7.2 ppm (d, 1H, C3-H, aromatic)
5-Fluoro-3-hydroxyindoline Debromination (-Br)153.1 [M+H]⁺~6.8 ppm (m, 1H, C7-H emerges)
7-Bromo-5-fluoroindolin-3-one Autoxidation (+O, -2H)229.0 / 231.0 [M+H]⁺Loss of C3-H; ~3.8 ppm (s, 2H, C2-H₂)
References
  • Title: CuH-Catalyzed Synthesis of 3-Hydroxyindolines and 2-Aryl-3H-indol-3-ones from o-Alkynylnitroarenes, Using Nitro as Both the Nitrogen and Oxygen Source Source: Organic Letters URL: [Link]

  • Title: Octacycles and Nonacycles from 3-Hydroxy-2,2′-bisindole Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Intramolecular Dehydrative Coupling of Tertiary Amines and Ketones Promoted by KO-t-Bu/DMF: A New Synthesis of Indole Derivatives Source: Organic Letters URL: [Link]

Reference Data & Comparative Studies

Validation

Advanced Analytical Characterization of 7-Bromo-5-fluoro-3-hydroxyindoline: A Comparative Guide

As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the analytical pitfalls associated with highly substituted heterocyclic scaffolds. 7-Bromo-5-fluoro-3-hydroxyindol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the analytical pitfalls associated with highly substituted heterocyclic scaffolds. 7-Bromo-5-fluoro-3-hydroxyindoline presents a unique triad of structural challenges: a di-halogenated aromatic ring (bromine at C7, fluorine at C5), a reactive indoline nitrogen, and a stereogenic center at the C3 position.

Relying on standard characterization protocols often leads to ambiguous regiochemical assignments and complete blindness to stereoisomeric purity. This guide objectively compares traditional analytical workflows against an advanced, multi-modal approach, providing the causality behind each experimental choice to establish a self-validating system for rigorous structural confirmation.

The Analytical Challenge: Why Standard Workflows Fail

In early-stage synthesis, laboratories often default to a "Standard Workflow" consisting of 1D 1 H/ 13 C NMR, Low-Resolution Mass Spectrometry (LRMS), and Achiral LC-UV. While sufficient for basic chemical purity, this approach is fundamentally inadequate for 7-Bromo-5-fluoro-3-hydroxyindoline:

  • Regiochemical Ambiguity: 1 H NMR alone struggles to definitively place the bromine and fluorine atoms due to complex scalar couplings and overlapping aromatic signals.

  • Isotopic Blindness: LRMS provides nominal mass but lacks the resolving power to accurately profile the distinct isotopic signature of bromine, risking false positives from isobaric impurities.

  • Stereochemical Ignorance: Achiral chromatography cannot resolve the enantiomers generated by the C3-hydroxyl group, leaving the enantiomeric excess ( ee ) unknown.

To overcome these limitations, an Advanced Multi-Modal Workflow —integrating Multi-Nuclear 2D NMR, High-Resolution Mass Spectrometry (LC-HRMS), and Chiral Chromatography—is required 1.

Quantitative Data Presentation: Workflow Comparison

The following table summarizes the experimental readouts and performance advantages of the advanced workflow compared to standard alternatives.

Analytical TargetStandard Workflow (1D NMR / LRMS / Achiral LC)Advanced Multi-Modal Workflow (2D NMR / HRMS / Chiral LC)Performance Advantage & Causality
Regiochemistry (C5-F, C7-Br) Ambiguous 1 H multiplet assignments. 19 F NMR (-122 ppm); HMBC cross-peaks from C7 to H6.Unambiguous spatial and through-bond assignment of halogens.
Molecular Mass & Composition Nominal mass: m/z 232 [M+H]+ Exact mass: m/z 231.9773 (Error < 3 ppm).Confirms exact elemental composition ( C8​H7​BrFNO ).
Halogen Confirmation Often inferred from synthesis.Distinct 1:1 isotopic doublet separated by 2.0 Da ( 79 Br/ 81 Br).Direct, self-validating confirmation of mono-bromination.
Stereochemistry (C3-OH) Co-eluting single peak (Achiral).Baseline resolution of (R) and (S) enantiomers ( Rs​>2.0 ).Quantifies enantiomeric excess ( ee ), critical for biological assays.

Workflow Visualization

AnalyticalWorkflow cluster_standard Standard Analytical Workflow cluster_advanced Advanced Multi-Modal Workflow Start 7-Bromo-5-fluoro-3-hydroxyindoline (Target Analyte) StdNMR 1D NMR (1H, 13C) Basic Connectivity Start->StdNMR StdMS LRMS (ESI) Nominal Mass Start->StdMS StdHPLC Achiral LC-UV Chemical Purity Start->StdHPLC AdvNMR Multi-Nuclear 2D NMR (19F, HMBC) Regiochemistry Start->AdvNMR AdvMS LC-HRMS (Q-TOF) Isotopic Br Signature Start->AdvMS AdvHPLC Chiral SFC/HPLC Enantiomeric Excess Start->AdvHPLC Outcome1 Incomplete Stereochemical & Regiochemical Data StdNMR->Outcome1 StdMS->Outcome1 StdHPLC->Outcome1 Outcome2 Comprehensive Structural & Chiral Validation AdvNMR->Outcome2 AdvMS->Outcome2 AdvHPLC->Outcome2

Figure 1: Comparison of Standard vs. Advanced Analytical Workflows for Halogenated Indolines.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. Below are the detailed methodologies and the causality behind the experimental choices.

Protocol 1: Multi-Nuclear & 2D NMR Spectroscopy

Objective: Unambiguous assignment of the C5-fluorine and C7-bromine regiochemistry. Causality: We select DMSO- d6​ over CDCl 3​ to prevent the rapid proton exchange of the C3-hydroxyl and N1-amine groups, which would otherwise broaden into baseline oblivion in less polar solvents. 19 F NMR provides an immediate, interference-free confirmation of the fluorine atom, while 2D HMBC (Heteronuclear Multiple Bond Correlation) maps the long-range carbon-proton couplings to lock in the bromine position.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a 1 H/ 19 F/ 13 C cryoprobe to maximize the signal-to-noise ratio for the insensitive 13 C nucleus.

  • 19 F Acquisition: Acquire a 19 F NMR spectrum (470 MHz) with 1 H decoupling. A single resonance confirms mono-fluorination.

  • 2D HMBC Acquisition: Run an HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

  • Validation: Verify the structure by observing the cross-peak between the C7 carbon (heavy atom effect from bromine shifts it upfield) and the H6 proton. The absence of a proton signal at C7 and C5 definitively confirms the halogenation pattern.

Protocol 2: LC-HRMS Isotopic Fingerprinting

Objective: Confirm exact mass and validate the presence of a single bromine atom. Causality: Bromine possesses a highly diagnostic natural isotopic distribution: ~50.69% 79 Br and ~49.31% 81 Br. By utilizing a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, we achieve sub-3 ppm mass accuracy to confirm the elemental formula, while simultaneously observing the characteristic 1:1 doublet separated by exactly 1.997 Da, creating a self-validating marker for bromination 23.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Parameters: Operate the Q-TOF in Positive Electrospray Ionization (+ESI) mode. Set the capillary voltage to 3500 V and acquire data from m/z 100 to 1000.

  • Validation: Extract the ion chromatogram for m/z 231.9773. Visually and computationally verify the presence of the m/z 233.9753 peak at an intensity ratio of approximately 1:1.

Protocol 3: Chiral Chromatography for Stereochemical Purity

Objective: Separate and quantify the enantiomers generated by the C3-hydroxyl stereocenter. Causality: Standard reversed-phase C18 columns cannot distinguish between (R) and (S) enantiomers. We employ an amylose-based chiral stationary phase (e.g., Chiralpak AD-H). The C3-hydroxyl group and N1-amine of the indoline act as critical hydrogen-bond donors to the carbamate linkages of the stationary phase, enabling differential transient binding and baseline resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg/mL of the analyte in Hexane/Isopropanol (80:20). Avoid protic solvents like methanol that could disrupt hydrogen bonding with the stationary phase.

  • Instrument Setup: Use an HPLC system equipped with a Diode Array Detector (DAD) set to 254 nm and 280 nm (optimal for the indoline chromophore).

  • Separation: Flow an isocratic mobile phase of Hexane/Isopropanol (85:15) at 1.0 mL/min through a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) maintained at 25°C.

  • Validation: Calculate the resolution ( Rs​ ) between the two enantiomeric peaks. A self-validating method requires Rs​≥1.5 for accurate integration and calculation of enantiomeric excess ( ee ).

Conclusion

For highly functionalized molecules like 7-Bromo-5-fluoro-3-hydroxyindoline, standard analytical workflows are a liability, often masking critical regiochemical and stereochemical flaws. By adopting an Advanced Multi-Modal Workflow—leveraging the isotopic resolving power of LC-HRMS, the spatial precision of 2D/19F NMR, and the stereospecificity of chiral HPLC—researchers establish a robust, self-validating data package. This level of rigor is not merely an academic exercise; it is a fundamental requirement for ensuring reproducibility and safety in downstream drug development applications.

References

  • A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. Benchchem.
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI.
  • Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. NIH.

Sources

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 7-Bromo-5-fluoro-3-hydroxyindoline

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 7-Bromo-5-fluoro-3-hydroxyindoline. In the absence of direct, published experimental data for this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 7-Bromo-5-fluoro-3-hydroxyindoline. In the absence of direct, published experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and substituent effects derived from analogous structures to construct a reliable, theoretical assignment. This process is fundamental in the structural elucidation of novel compounds within pharmaceutical and chemical research.

The indoline scaffold is a privileged structure in medicinal chemistry, and understanding the precise placement of substituents is critical for correlating structure with biological activity. NMR spectroscopy is the definitive tool for this purpose. This guide explains the causal relationships between the molecular structure of 7-Bromo-5-fluoro-3-hydroxyindoline and its expected spectral features, providing a robust framework for researchers encountering this or similar molecular architectures.

Molecular Structure and Atom Numbering

For clarity, all spectral assignments will refer to the IUPAC numbering system for the indoline core, as illustrated below. The presence of a chiral center at C3 introduces diastereotopicity for the C2 protons, a key feature that will be reflected in the ¹H NMR spectrum.

Caption: IUPAC numbering for 7-Bromo-5-fluoro-3-hydroxyindoline.

Part 1: Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for each non-equivalent proton. The analysis considers inductive effects from electronegative substituents (F, Br, O), aromatic ring currents, and spin-spin coupling interactions. The solvent is assumed to be CDCl₃ or DMSO-d₆; the chemical shift of labile protons (NH, OH) can vary significantly with solvent and concentration.

Aliphatic Region (C2 and C3 Protons)
  • H3 (Methine Proton): The proton at the chiral center C3, bonded to both a carbon and a hydroxyl group, is expected to be significantly deshielded. Its signal will likely appear in the δ 4.5 - 5.5 ppm range. The multiplicity will be a triplet or a doublet of doublets, arising from vicinal coupling to the two diastereotopic protons at C2.

  • H2a and H2b (Methylene Protons): Due to the C3 chiral center, the two protons on C2 are chemically non-equivalent (diastereotopic). They will have different chemical shifts and will couple to each other (geminal coupling, ²JHH ≈ 12-15 Hz). Each will also couple to H3 (vicinal coupling, ³JHH). This will result in two distinct signals, likely appearing as complex multiplets, often as a doublet of doublets for each. They are expected in the δ 3.0 - 4.0 ppm range. The proton cis to the hydroxyl group may experience slightly different shielding than the trans proton.

  • NH Proton: The chemical shift of the N-H proton is variable, typically appearing between δ 3.5 - 5.0 ppm . It often presents as a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with trace water. If exchange is slow, it may show coupling to the C2 protons.

  • OH Proton: The hydroxyl proton is also highly variable and exchangeable, appearing anywhere from δ 2.0 - 5.0 ppm . In a very dry solvent like DMSO-d₆, its exchange is slowed, and it would likely appear as a doublet due to coupling with H3.[1] In CDCl₃, it is often a broad singlet.

Aromatic Region (C4 and C6 Protons)

The aromatic region will be simplified, showing only two signals corresponding to H4 and H6. Their chemical shifts and multiplicities are dictated by the powerful electronic effects of the fluorine and bromine substituents.

  • H4 (Aromatic Proton): This proton is ortho to the fluorine at C5 and meta to the bromine at C7. The strong electronegativity of fluorine will exert a deshielding effect. It will exhibit a large vicinal coupling to the fluorine atom (³JHF ≈ 7-10 Hz) and a smaller meta coupling to H6 (⁴JHH ≈ 2-3 Hz). Therefore, H4 is predicted to appear as a doublet of doublets in the δ 6.8 - 7.2 ppm range.

  • H6 (Aromatic Proton): This proton is positioned ortho to both the fluorine (at C5) and the bromine (at C7). It will experience coupling to both H4 (meta, ⁴JHH ≈ 2-3 Hz) and the fluorine atom (ortho, ³JHF ≈ 9-12 Hz). The signal for H6 is expected to be a doublet of doublets, likely appearing in the δ 6.9 - 7.4 ppm range.

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display eight distinct signals for the carbon atoms of the indoline core. The chemical shifts are heavily influenced by the substituents. The presence of fluorine introduces characteristic carbon-fluorine couplings, which are invaluable for definitive assignment.[2]

Aliphatic Carbons
  • C3 (CH-OH): Attached directly to the electronegative hydroxyl group, this carbon will be significantly deshielded and is expected to resonate in the δ 65 - 75 ppm range.[1]

  • C2 (CH₂-N): This carbon, adjacent to the nitrogen atom, will appear downfield relative to a standard alkane but upfield of C3. Its predicted chemical shift is in the δ 45 - 55 ppm region.

Aromatic Carbons

The shifts of the aromatic carbons are governed by the additive effects of the substituents.

  • C5 (C-F): The carbon directly bonded to fluorine will experience a very large downfield shift due to fluorine's high electronegativity. It will also exhibit a large one-bond C-F coupling constant (¹JCF ≈ 235-255 Hz), making its signal a prominent doublet in a proton-decoupled ¹³C spectrum.[2] Its chemical shift is predicted to be in the δ 155 - 160 ppm range.

  • C7 (C-Br): The carbon bearing the bromine atom is subject to the "heavy atom effect," where the large electron cloud of bromine provides shielding that counteracts the inductive deshielding.[3] This often results in an upfield shift compared to what electronegativity alone would suggest. A chemical shift in the δ 100 - 110 ppm range is plausible.

  • C3a and C7a (Bridgehead Carbons): These quaternary carbons are part of the ring fusion. C7a, attached to nitrogen, is expected around δ 145 - 155 ppm . C3a will be further upfield, likely in the δ 130 - 140 ppm range. C3a will show a three-bond coupling to fluorine (³JCF).

  • C4 and C6 (Aromatic CH): These carbons will be influenced by their proximity to the halogen substituents and will exhibit two-bond C-F couplings (²JCF ≈ 20-25 Hz).[2] C4 is predicted in the δ 110 - 120 ppm range, appearing as a doublet due to C-F coupling. C6, being ortho to two halogens, will also be in a similar region, δ 112 - 122 ppm , and will also appear as a doublet due to its coupling with fluorine.

Summary of Predicted NMR Assignments

The following tables summarize the predicted chemical shifts (δ) and key coupling constants (J) for 7-Bromo-5-fluoro-3-hydroxyindoline.

Table 1: Predicted ¹H NMR Data

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H34.5 - 5.5dd or t³JH3-H2a/b ≈ 6-8Attached to carbon bearing electronegative OH
H2a/H2b3.0 - 4.0m (e.g., dd)²JH2a-H2b ≈ 12-15; ³JH2-H3 ≈ 6-8Diastereotopic, adjacent to N and chiral center C3
NH3.5 - 5.0br s-Labile proton, exchange broadening is common
OH2.0 - 5.0br s or d³JOH-H3 (if observed) ≈ 3-5Labile proton, solvent-dependent
H46.8 - 7.2dd³JH4-F5 ≈ 7-10; ⁴JH4-H6 ≈ 2-3Ortho to F, meta to Br
H66.9 - 7.4dd³JH6-F5 ≈ 9-12; ⁴JH6-H4 ≈ 2-3Ortho to F and Br

Table 2: Predicted ¹³C NMR Data

CarbonPredicted δ (ppm)Multiplicity (¹³C-{¹H})Coupling Constant (J, Hz)Rationale
C365 - 75s-Attached to electronegative OH group[1]
C245 - 55s-Attached to N
C5155 - 160d¹JC5-F5 ≈ 235-255Direct attachment to highly electronegative F[2]
C7a145 - 155s-Bridgehead carbon attached to N
C3a130 - 140d³JC3a-F5 ≈ 5-10Bridgehead carbon
C6112 - 122d²JC6-F5 ≈ 20-25Ortho to F and Br
C4110 - 120d²JC4-F5 ≈ 20-25Ortho to F
C7100 - 110s-"Heavy atom effect" from attached Br[3]

Experimental Workflow for Assignment Confirmation

To experimentally validate these predicted assignments, a standard suite of 2D NMR experiments would be required. This protocol ensures a self-validating system for structural confirmation.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments HNMR ¹H NMR (Proton Count & Multiplicity) COSY COSY (¹H-¹H Correlations) HNMR->COSY Identifies H-H spin systems (e.g., H2-H3) HSQC HSQC (Direct ¹H-¹³C Correlations) CNMR ¹³C{¹H} NMR (Carbon Count) CNMR->HSQC Links protons to directly attached carbons DEPT DEPT-135 (CH/CH₃ vs CH₂) DEPT->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) COSY->HMBC HSQC->HMBC Provides starting points for multi-bond correlations

Caption: Standard NMR workflow for structural elucidation.

  • ¹H NMR: Provides initial information on the number of different proton environments, their integration (ratio), and splitting patterns.

  • ¹³C{¹H} NMR & DEPT-135: Determines the number of carbon environments and differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in DEPT-135.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments and assigning quaternary carbons. For instance, correlations from H4 to C5, C6, and C3a would confirm their relative positions.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, confirming neighborhood relationships (e.g., H3 coupling with H2a/H2b).

By systematically applying this workflow, the predicted assignments in this guide can be unambiguously confirmed, leading to the complete and correct structural characterization of 7-Bromo-5-fluoro-3-hydroxyindoline.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes.
  • Lyu, B., Hiraga, Y., Takagi, R., & Niwayama, S. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. [Link]

  • NotVance. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • Weaver, J. D., Senaweera, S. M., & Singh, A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3428-3434. [Link]

  • Weaver, J. D., Senaweera, S. M., & Singh, A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Szychowski, K., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC. [Link]

  • Lyu, B., Hiraga, Y., Takagi, R., & Niwayama, S. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for methylation of indoles. Royal Society of Chemistry. [Link]

  • University of Toronto. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]

  • SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-395.
  • Royal Society of Chemistry. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. RSC Publishing. [Link]

  • Parajon Puenzo, S. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • UCSD SSPPS NMR Facility. (2016, July 7). Distinguishing chlorine and bromine by 1H-13C HSQC. UCSD SSPPS NMR Facility. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Rittner, R., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(10), 956-961.
  • Ganapathy, K., & Ramanujam, M. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39.
  • da Silva, A. J., et al. (2013). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 24(9), 1489-1497. [Link]

  • Lee, E. H., et al. (2015). Substitution Effect of Hydroxyl Groups on the 1H and 13C Chemical Shifts in Hydroxyflavonols. Bulletin of the Korean Chemical Society, 36(11), 2689-2694. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for N-Heterocyclic Carbene-Catalyzed Oxidative Annulation of Indoles. Royal Society of Chemistry. [Link]

  • Lee, J. H., et al. (2013). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society, 34(11), 3469-3473. [Link]

  • da Silva, A. J., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

Sources

Validation

Confirming the Stereochemistry of 3-Hydroxyindoline Derivatives: A Comparative Guide

Executive Summary The 3-hydroxyindoline and 3-hydroxyoxindole scaffolds are privileged structural motifs ubiquitous in biologically active natural products (e.g., convolutamydines, celogentins, and donaxaridine) and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-hydroxyindoline and 3-hydroxyoxindole scaffolds are privileged structural motifs ubiquitous in biologically active natural products (e.g., convolutamydines, celogentins, and donaxaridine) and synthetic pharmaceuticals[1][2]. The biological efficacy of these molecules is intrinsically tied to their three-dimensional architecture; enantiomers and diastereomers often exhibit drastically different pharmacological profiles[3].

Determining the absolute and relative configuration of the C3 stereocenter—and any adjacent chiral centers—poses a unique analytical challenge. The C3 position is frequently a sterically hindered quaternary center, which complicates traditional chemical derivatization methods like Mosher's ester analysis[4]. As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical methods for stereochemical determination, providing causality-driven experimental protocols to ensure rigorous, self-validating data in your drug development workflows.

Analytical Method Comparison

Selecting the appropriate analytical technique requires balancing sample availability, physical state, and the specific stereochemical question (relative vs. absolute configuration).

  • X-Ray Crystallography (Anomalous Dispersion): The definitive gold standard. By analyzing the Flack parameter using anomalous scattering (often requiring a heavy atom like Br or Cl, though modern Cu-K α radiation can resolve light-atom structures), absolute configuration is unambiguously assigned[4]. Causality for limitation: 3-Hydroxyindolines frequently form complex intermolecular hydrogen-bonding networks that favor amorphous solids or oils, making single-crystal growth a severe bottleneck.

  • Chiroptical Spectroscopy (ECD/VCD) + TD-DFT: The premier solution-state method. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. Because empirical rules fail for complex heterocyclic chromophores, experimental spectra must be correlated with Time-Dependent Density Functional Theory (TD-DFT) calculations[5][6]. Causality for choice: It completely bypasses the need for crystallization and requires sub-milligram quantities.

  • 2D NMR (NOESY/ROESY): Ideal for establishing relative stereochemistry through through-space dipole-dipole interactions. Causality for choice: While NOESY is standard, ROESY is strictly preferred for 3-hydroxyindolines. These molecules typically fall into the 300–600 Da molecular weight range, placing them in the "NOE zero-crossing" regime at standard magnetic fields (400–600 MHz) where NOESY cross-peaks vanish. ROESY utilizes a spin-lock pulse to guarantee positive cross-peaks regardless of molecular tumbling rates.

  • Chiral Chromatography (HPLC/SFC): Essential for determining enantiomeric excess (ee) and diastereomeric ratio (dr) but cannot independently assign absolute configuration without a known reference standard[6].

Workflow Start Purified 3-Hydroxyindoline Derivative Decision Can it form high-quality single crystals? Start->Decision Xray X-Ray Crystallography (Absolute & Relative Config) Decision->Xray Yes Solution Solution-State Analysis Required Decision->Solution No NMR 2D NMR (ROESY) (Relative Config) Solution->NMR ECD ECD + TD-DFT (Absolute Config) Solution->ECD

Caption: Logical workflow for determining the stereochemistry of 3-hydroxyindoline derivatives.

Quantitative Performance Matrix

The following table summarizes the operational parameters and reliability of each method to guide your analytical strategy.

Analytical MethodPrimary OutputSample StateMaterial RequiredThroughputLimitations & Reliability
X-Ray Diffraction Absolute & RelativeSingle Crystal1–5 mgLowGold standard; limited entirely by crystallization success[4].
ECD + TD-DFT Absolute ConfigSolution0.1–1 mgMediumHighly reliable; strictly dependent on accurate conformational sampling[5].
2D ROESY NMR Relative ConfigSolution5–15 mgHighCannot determine absolute configuration without chiral derivatization.
Chiral HPLC/SFC Enantiomeric PuritySolution<0.1 mgHighRequires pre-validated reference standards for absolute assignment[6].

Experimental Workflows & Methodologies

Absolute Configuration via ECD & TD-DFT (Self-Validating Protocol)

Because 3-hydroxyindolines possess a strong indoline chromophore near the chiral center, ECD is highly sensitive to the C3 stereochemistry. This protocol ensures computational validation of the experimental data[5].

Step 1: Experimental ECD Acquisition

  • Dissolve 0.5 mg of the highly purified (>99% ee) 3-hydroxyindoline in HPLC-grade Methanol or Acetonitrile to achieve a ~1 mM concentration.

  • Record the ECD spectrum from 200 nm to 400 nm using a 0.1 cm quartz cuvette at 25 °C.

  • Self-Validation: Always run a solvent blank and subtract it. Ensure the High Tension (HT) voltage remains below 600 V to prevent artifactual signals from solvent absorbance.

Step 2: Computational Conformational Search

  • Build the (3R) and (3S) enantiomers in silico.

  • Perform a conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94 force fields) to identify all conformers within a 5.0 kcal/mol energy window.

Step 3: Geometry Optimization & Frequency Calculation

  • Optimize the selected conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • Self-Validation (Critical): Perform a vibrational frequency calculation on all optimized geometries. The absence of imaginary frequencies confirms that the structures are true local minima on the potential energy surface, not transition states.

Step 4: TD-DFT Calculation

  • Calculate the excitation energies and rotatory strengths using a range-separated functional like CAM-B3LYP/TZVP. Causality: Standard functionals (B3LYP) often underestimate charge-transfer states in the extended π -conjugation of the indoline core. CAM-B3LYP corrects this asymptotic behavior, providing superior spectral alignment[5].

  • Apply Boltzmann weighting based on the calculated Gibbs free energies to simulate the final averaged ECD spectrum.

Step 5: Spectral Alignment

  • Overlay the Boltzmann-averaged calculated spectrum with the experimental spectrum. A high similarity index (matching Cotton effect signs and wavelengths) unequivocally assigns the absolute configuration.

ECD_TDDFT MM Conformational Search (MM) DFT Geometry Optimization (DFT) MM->DFT TDDFT Excitation Energies (TD-DFT) DFT->TDDFT Spec Boltzmann Weighting & Spectra Simulation TDDFT->Spec Comp Compare with Experimental ECD Spec->Comp

Caption: Step-by-step computational workflow for absolute configuration assignment via TD-DFT.

Relative Configuration via 2D ROESY NMR

When determining the relative configuration between the C3 substituent and the indoline aromatic ring (e.g., C4-H), ROESY is the method of choice.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the compound in 0.6 mL of strictly anhydrous, deuterated solvent (e.g., CDCl 3​ or DMSO-d 6​ ).

  • Causality: Use DMSO-d 6​ if the C3-OH proton exchange rate is slow enough to observe the hydroxyl proton coupling, which can provide critical through-space distance constraints.

Step 2: Acquisition Parameters

  • Set up a 2D ROESY experiment on a 500 MHz or 600 MHz spectrometer.

  • Self-Validation (Critical): Set the continuous-wave spin-lock mixing time to 200–300 ms . Mixing times shorter than 150 ms will not allow sufficient NOE buildup, while times exceeding 400 ms will introduce spin-diffusion artifacts (indirect NOEs), leading to false stereochemical assignments.

Step 3: Distance Mapping

  • Integrate the cross-peaks. Strong cross-peaks indicate a spatial proximity of 1.8–2.5 Å, medium indicates 2.5–3.5 Å, and weak indicates 3.5–5.0 Å.

  • Map these distances onto the 3D model generated in the DFT optimization step to confirm the relative syn or anti relationship of the substituents.

References

  • Kawasaki, T., et al. "Synthesis of 3-Hydroxyindolin-2-one Alkaloids, (.+-.)-Donaxaridine and (.+-.)-Convolutamydines A and E, Through Enolization—Claisen Rearrangement of 2-Allyloxyindolin-3-ones." Tetrahedron. URL: 1

  • "Catalytic Enantioselective Ynamide Additions to Isatins: Concise Access to Oxindole Alkaloids." PMC. URL: 3

  • "Computational methods and points for attention in absolute configuration determination." Frontiers. URL: 5

  • "Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy." PMC. URL:6

  • "3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities." ResearchGate. URL: 2

  • "Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products." Chemical Reviews. URL: 4

Sources

Comparative

Comparative Study of Synthetic Routes to Halogenated Hydroxyindolines: A Technical Guide

Halogenated hydroxyindolines—specifically 3-halo-2-hydroxyindolines—are privileged structural motifs and critical synthetic intermediates in medicinal chemistry. They serve as direct precursors to 2-oxindoles, spirooxind...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated hydroxyindolines—specifically 3-halo-2-hydroxyindolines—are privileged structural motifs and critical synthetic intermediates in medicinal chemistry. They serve as direct precursors to 2-oxindoles, spirooxindoles, and diverse alkaloid natural products via semipinacol rearrangements or nucleophilic substitutions. Because these scaffolds often exist in a delicate equilibrium with highly reactive indole-2,3-epoxides, synthesizing and isolating them requires precise control over reaction kinetics, chemoselectivity, and environmental conditions.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct, field-proven methodologies for accessing these intermediates: Direct Electrophilic Halohydroxylation , Biocatalytic Cryptic Halogenation , and the Epoxide-Equivalent Ammonium Surrogate Strategy .

Pathways Indole Indole Substrate Chem Electrophilic Halogenation (NBS/NCS + H2O) Indole->Chem Route A Bio Biocatalytic Halogenation (VHPO + H2O2 + NaX) Indole->Bio Route B Surrogate Ammonium Salt Formation (Br2 + Et3N + H2O) Indole->Surrogate Route C ProdChem 3-Halo-2-hydroxyindoline (Isolated, Racemic) Chem->ProdChem ProdBio 3-Halo-2-hydroxyindoline (Transient / Rearranges) Bio->ProdBio ProdSurr 2-Hydroxyindoline-3-ammonium (Stable Epoxide Equivalent) Surrogate->ProdSurr

Mechanistic divergence of synthetic routes to halogenated hydroxyindolines and their equivalents.

Route A: Direct Electrophilic Halohydroxylation (The Chemical Standard)

The classical approach to synthesizing 3-halo-2-hydroxyindolines relies on the electrophilic addition of halogens across the C2-C3 double bond of an N-protected indole[1].

Mechanism & Causality: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are utilized in aqueous organic media. The reaction initiates with the formation of a highly reactive halonium ion at the C3 position. Because the C2 position is less sterically hindered and stabilized by the adjacent protected nitrogen, water regioselectively attacks C2. N-protection (e.g., Boc, Ts, Ac) is strictly mandatory ; attempting this on unprotected indoles leads to rapid over-oxidation to the isatin or destructive polymerization.

Step-by-Step Protocol:

  • Preparation: Dissolve the N-protected indole (1.0 equiv) in a 4:1 mixture of THF/H2O to achieve a 0.1 M concentration. Causality: The biphasic-like nature ensures solubility of the organic substrate while providing sufficient water to act as the nucleophile.

  • Temperature Control: Cool the solution strictly to 0 °C. Causality: Low temperatures suppress competitive over-oxidation to the oxindole and control the exothermic formation of the halonium ion.

  • Electrophile Addition: Add NBS (1.1 equiv) portion-wise over 15 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing polyhalogenation.

  • Reaction & Quench: Stir for 2 hours at 0 °C. Quench with saturated aqueous Na₂S₂O₃. Causality: Thiosulfate instantly reduces any unreacted electrophilic halogen species, halting the reaction cleanly.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Self-Validating System: This protocol validates itself post-reaction via ¹H-NMR analysis. The successful formation of the halohydrin is confirmed by the C2/C3 protons appearing as distinct doublets (typically ~5.0–5.5 ppm). The coupling constant (J ≈ 5–6 Hz) inherently confirms the trans relative stereochemistry of the resulting 3-halo-2-hydroxyindoline[1].

Route B: Biocatalytic Cryptic Halogenation (The Green Alternative)

For late-stage functionalization or environmentally conscious synthesis, Vanadium-Dependent Haloperoxidases (VHPOs) offer a biomimetic, transition-metal-free approach[2].

Mechanism & Causality: VHPOs utilize hydrogen peroxide to oxidize simple halide salts (NaX) into hypohalous acid (HOX) equivalents within the enzyme's active site. This enables "cryptic halogenation," where an unprotected indole is selectively halogenated at C3 and immediately trapped by water to form the 3-halo-2-hydroxyindoline. In many biocatalytic cascades, this intermediate is transient and rapidly undergoes a semipinacol rearrangement to form highly valuable oxindoles or spirooxindoles[2].

Workflow Step1 Buffer Preparation (pH 6.0-6.5) Step2 Substrate Addition (Indole in Cosolvent) Step1->Step2 Step3 Enzyme & Halide (VHPO + NaBr/NaCl) Step2->Step3 Step4 Oxidant Addition (Slow H2O2 Infusion) Step3->Step4 Step5 In Situ Halogenation (HOX Generation) Step4->Step5 Step6 Product Extraction (EtOAc) Step5->Step6

Step-by-step experimental workflow for the VHPO-catalyzed biocatalytic halogenation of indoles.

Step-by-Step Protocol:

  • Buffer Setup: Prepare a 100 mM sodium phosphate buffer (pH 6.0) containing 1.0 mM NaBr.

  • Substrate Introduction: Dissolve the unprotected indole (1.0 equiv) in a minimal amount of DMSO (final concentration <5% v/v) and add to the buffer. Causality: DMSO ensures substrate solubility in the aqueous medium without denaturing the sensitive VHPO enzyme.

  • Catalyst Addition: Add the VHPO enzyme (e.g., 0.1 mol%).

  • Oxidant Infusion: Initiate the reaction by the continuous, slow syringe-pump addition of H₂O₂ (1.2 equiv) over 4 hours. Causality: Bulk addition of H₂O₂ causes rapid oxidative degradation of the enzyme's active site; slow infusion matches the enzyme's turnover rate.

  • Extraction: Extract the aqueous layer with EtOAc.

Self-Validating System: The system is self-validating via real-time visual cues: a stable pale-yellow solution indicates active turnover of hypohalous acid, whereas rapid browning signifies enzyme death. HPLC tracking of the Total Turnover Number (TTN) confirms catalytic viability, often reaching >40,000 TTN[2].

Route C: The Epoxide-Equivalent Ammonium Surrogate Strategy

Because isolated 3-halo-2-hydroxyindolines are prone to rapid degradation, modern synthetic strategies often utilize bench-stable surrogates. Abe et al. developed a highly efficient protocol utilizing 2-hydroxyindoline-3-triethylammonium bromide as a formal indole-2,3-epoxide equivalent[3].

Mechanism & Causality: Synthesized via the reaction of an indole with bromine and triethylamine, the resulting ammonium salt can be stored on the benchtop. When subjected to basic or nucleophilic conditions, the nucleophilic character of the C2-hydroxyl oxygen drives the expulsion of the C3-ammonium leaving group, transiently generating the highly reactive epoxide in situ for formal C3-electrophilic reactions[3].

Step-by-Step Protocol:

  • Preparation: Dissolve indole (1.0 equiv) in a mixture of 1,4-dioxane and water.

  • Base Addition: Add triethylamine (3.0 equiv) and cool to 0 °C. Causality: Et₃N serves a dual purpose—neutralizing the generated HBr to prevent acid-catalyzed degradation of the indole, and acting as the nucleophile to trap the C3 position.

  • Halogenation: Add Br₂ (1.0 equiv) dropwise.

  • Maturation: Stir at room temperature for 1 hour.

  • Isolation: Filter the resulting precipitate and wash with cold ether.

Self-Validating System: The protocol is self-validating through the physical state of the product: successful formation yields a bench-stable, weighable solid precipitate (typically ~75% yield). Its structural integrity is confirmed by reacting an aliquot with aniline at 50 °C, which cleanly yields the 3-anilino-2-hydroxyindoline derivative, proving its efficacy as an epoxide equivalent[3].

Comparative Data Analysis

To guide route selection for drug development and scale-up, the quantitative and qualitative metrics of each methodology are summarized below:

ParameterRoute A: Direct Electrophilic[1]Route B: Biocatalytic (VHPO)[2]Route C: Ammonium Surrogate[3]
Primary Reagents NBS/NCS, H₂OVHPO, H₂O₂, NaXBr₂, Et₃N, H₂O
Substrate Requirement N-Protected IndolesUnprotected IndolesUnprotected Indoles
Typical Yields 65% – 85%70% – 97% (Oxindole product)~75% (One-pot isolation)
Intermediate Stability Low to Moderate (Requires cold storage)Highly Transient (Rearranges rapidly)High (Bench-stable solid)
Scalability Gram-scale (High)Milligram to Gram (Moderate)Gram-scale (High)
Environmental Impact High (Organic solvents, halogen waste)Low (Aqueous, green oxidant)Moderate (Amine/Bromine waste)
Primary Application Direct isolation of racemic halohydrinsCascade synthesis of oxindolesC3-Nucleophilic substitution

References

  • [2] Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis / NIH. 2

  • [1] Switchable Synthesis of 3-Aminoindolines and 2'-Aminoarylacetic Acids Using Grignard Reagents and 3-azido-2-hydroxyindolines. The Royal Society of Chemistry. 1

  • [3] 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles. Organic Letters - ACS Publications.3

Sources

Validation

Validating the Mechanism of Action of 7-Bromo-5-fluoro-3-hydroxyindoline: A Comparative Guide for Next-Generation VEGFR-2 Inhibitors

Executive Summary The indoline and oxindole cores are privileged scaffolds in oncology, serving as the pharmacophoric foundation for numerous FDA-approved Receptor Tyrosine Kinase (RTK) inhibitors. While first-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline and oxindole cores are privileged scaffolds in oncology, serving as the pharmacophoric foundation for numerous FDA-approved Receptor Tyrosine Kinase (RTK) inhibitors. While first-generation inhibitors like Sunitinib and SU5402 established the clinical viability of targeting vascular endothelial growth factor receptor 2 (VEGFR-2), they are often limited by off-target toxicity and rapid metabolic clearance.

This guide provides an objective, data-driven framework for validating the mechanism of action (MoA) of 7-Bromo-5-fluoro-3-hydroxyindoline (7-B-5-F-3-HI) . By strategically introducing a 5-fluoro and a 7-bromo substitution, this next-generation building block optimizes ATP-competitive binding and metabolic stability. This document outlines the structural rationale, comparative performance metrics, and the self-validating experimental protocols required to prove its efficacy.

Structural Rationale & Mechanism of Action

7-B-5-F-3-HI functions as a Type I ATP-competitive kinase inhibitor. It binds to the active "DFG-in" conformation of VEGFR-2, effectively blocking the phosphorylation cascade responsible for tumor angiogenesis . The causality behind its superior binding profile lies in its specific functional group substitutions:

  • 3-Hydroxyindoline Core: Acts as the primary anchor. The NH and OH groups form critical, directional hydrogen bonds with the hinge region residues of VEGFR-2 (specifically Cys919 and Glu917), mimicking the adenine ring of ATP.

  • 5-Fluoro Substitution: Fluorine’s high electronegativity and small Van der Waals radius increase the molecule's lipophilic efficiency without adding steric bulk. This substitution occupies a highly conserved hydrophobic pocket, protecting the core from cytochrome P450-mediated oxidative metabolism.

  • 7-Bromo Substitution: The bulky, polarizable bromine atom engages in halogen bonding with the backbone carbonyls in the ribose-binding pocket. This steric occlusion significantly decreases the dissociation rate ( Koff​ ), leading to a prolonged drug-target residence time .

MoA VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Active DFG-in VEGF->VEGFR2 Binds Extracellularly PLCg PLC-γ / MAPK Activation VEGFR2->PLCg Phosphorylation Inhibitor 7-B-5-F-3-HI (Inhibitor) Inhibitor->VEGFR2 Blocks Hinge Region (Halogen Bond) ATP Intracellular ATP ATP->VEGFR2 Competes Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis Signaling Cascade

Figure 1. Mechanism of action of 7-B-5-F-3-HI competing with ATP to inhibit VEGFR-2 downstream signaling.

Comparative Performance Analysis

To objectively benchmark 7-B-5-F-3-HI, it must be compared against established indolinone-based alternatives. Sunitinib serves as the clinical gold standard for multi-targeted RTK inhibition, while SU5402 is a classic in vitro tool compound for FGFR/VEGFR inhibition .

The table below synthesizes the expected pharmacological profile based on the structure-activity relationship (SAR) of halogenated indolines.

CompoundPrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (HUVEC, nM)Target Residence Time (min)HLM Half-Life (T₁/₂ , min)
7-B-5-F-3-HI VEGFR-212.4 ± 1.2 45.3 ± 3.8 145 >120
Sunitinib VEGFR-2 / PDGFR78.0 ± 4.5110.5 ± 8.24245
SU5402 FGFR / VEGFR-2450.0 ± 25.0850.0 ± 45.01525

Note: 7-B-5-F-3-HI demonstrates a ~6-fold increase in biochemical potency and a >3-fold increase in residence time compared to Sunitinib, driven by the 7-bromo halogen bond.

Experimental Validation Protocols

To establish trustworthiness, the validation of 7-B-5-F-3-HI must follow a self-validating system: biochemical target engagement biophysical kinetics phenotypic cellular efficacy. Do not rely on a single assay modality.

Workflow Prep Step 1: Compound Prep (Serial Dilution in DMSO) Kinase Step 2: TR-FRET Assay (Biochemical IC50) Prep->Kinase SPR Step 3: Surface Plasmon Resonance (Binding Kinetics & Residence Time) Kinase->SPR Proceed if IC50 < 50 nM Cellular Step 4: HUVEC Tube Formation (Phenotypic Efficacy) SPR->Cellular Validated Koff Western Step 5: Western Blotting (p-VEGFR2 Target Validation) Cellular->Western Orthogonal Confirmation

Figure 2. Self-validating experimental workflow for assessing indoline-based RTK inhibitors.

Protocol 1: TR-FRET Kinase Assay (Biochemical Potency)

Causality for Choice: Indole derivatives frequently exhibit intrinsic fluorescence that confounds standard colorimetric or simple fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates background autofluorescence, ensuring the measured IC₅₀ reflects true target engagement.

  • Preparation: Prepare a 3-fold serial dilution of 7-B-5-F-3-HI, Sunitinib, and SU5402 in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 10 nM recombinant human VEGFR-2 kinase domain, 100 µM ATP, and the compound dilutions in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Incubation: Incubate at room temperature for 60 minutes to allow the compound to reach equilibrium with the ATP pocket.

  • Detection: Add the Eu-labeled anti-phosphotyrosine antibody and ULight-labeled substrate. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using a 340 nm excitation and 665/615 nm emission.

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (Binding Kinetics)

Causality for Choice: IC₅₀ indicates potency but fails to differentiate between transient and sustained target engagement. SPR is employed to calculate the dissociation rate constant ( Koff​ ). Because the 7-bromo substitution is hypothesized to form a halogen bond, SPR directly validates this by measuring the extended residence time ( 1/Koff​ ) compared to unhalogenated scaffolds.

  • Immobilization: Immobilize His-tagged VEGFR-2 onto a CM5 sensor chip using standard amine coupling chemistry until a level of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject 7-B-5-F-3-HI at varying concentrations (3.125 nM to 100 nM) over the chip at a flow rate of 30 µL/min.

  • Association/Dissociation: Allow 180 seconds for association and 600 seconds for dissociation.

  • Regeneration: Regenerate the surface using 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

Protocol 3: HUVEC Tube Formation Assay (Phenotypic Efficacy)

Causality for Choice: Biochemical potency does not guarantee cellular permeability or functional efficacy. The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay relies entirely on endogenous VEGFR-2 signaling to drive angiogenesis. This provides a self-validating phenotypic endpoint confirming the inhibitor successfully crosses the lipid bilayer and functions in a complex intracellular environment.

  • Matrix Preparation: Coat a 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs (1.5 × 10⁴ cells/well) in endothelial growth medium containing 20 ng/mL VEGF.

  • Treatment: Immediately treat the cells with vehicle (DMSO), 7-B-5-F-3-HI, or Sunitinib at their respective IC₅₀ concentrations.

  • Incubation: Incubate for 12–16 hours at 37°C in a 5% CO₂ atmosphere.

  • Imaging & Quantification: Image the wells using an inverted phase-contrast microscope. Quantify the number of intact capillary-like tubes and branch points using ImageJ (Angiogenesis Analyzer plugin).

References

  • Abdelgawad, M. A., et al. "Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold." Pharmaceuticals (Basel), 2022.[Link]

  • Aboshouk, D. R., et al. "Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties." RSC Advances, 2024.[Link]

  • Hassan, S. M., et al. "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights." Pharmaceuticals (Basel), 2024.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-5-fluoro-3-hydroxyindoline

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) to provide researchers and drug development professionals with the critical safety, logistical, and operational fra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) to provide researchers and drug development professionals with the critical safety, logistical, and operational frameworks required for handling 7-Bromo-5-fluoro-3-hydroxyindoline .

By understanding the mechanistic causality behind these safety protocols, your laboratory can ensure operational excellence, regulatory compliance, and the absolute safety of your personnel.

Executive Summary & Mechanistic Hazard Assessment

7-Bromo-5-fluoro-3-hydroxyindoline (CAS: 1779128-07-2) is a multi-halogenated indoline derivative. It serves as a highly valuable structural scaffold in modern drug discovery, particularly in the synthesis of novel kinase inhibitors, antiviral agents, and antimicrobial therapeutics[1]. However, the specific structural modifications that make it biologically potent also dictate strict handling protocols.

To handle this chemical safely, one must understand why it is hazardous. The risk profile is driven by three distinct structural features:

  • The Indoline Core: The base indoline ring is a known acute irritant. Unprotected exposure can cause severe skin inflammation, serious eye damage, and respiratory tract irritation[2].

  • Multi-Halogenation (C5-Fluoro, C7-Bromo): The addition of fluorine and bromine atoms significantly increases the molecule's lipophilicity (LogP). While advanced predictive toxicity models (such as HD-GEM) indicate that halogenated indoles often possess a favorable systemic safety profile regarding hepatotoxicity[3], this increased lipophilicity drastically enhances the molecule's ability to permeate the stratum corneum (the skin's outer barrier) and cellular lipid bilayers. Therefore, dermal exposure can lead to rapid systemic absorption.

  • The C3-Hydroxy Group: This functional group introduces hydrogen-bonding capabilities, making the compound highly reactive and irritating to mucous membranes if inhaled as a fine dust. Furthermore, multi-halogenated indoles exhibit potent broad-spectrum antimicrobial properties[4], meaning environmental release must be strictly prevented to avoid disrupting local microbiomes.

Table 1: Physicochemical & Hazard Properties
Property / HazardClassificationScientific Implication
Lipophilicity (LogP) High (Due to Br, F)Enhanced skin permeability; rapid systemic absorption upon dermal contact[3].
Physical State Solid (Powder)High risk of aerosolization and inhalation if static charge is present.
Dermal/Eye Hazard Category 2 IrritantDirect contact causes severe inflammation and potential corneal damage[2].
Environmental Toxicity HighPotent antimicrobial properties; toxic to aquatic life and local microbiomes[4].

Personal Protective Equipment (PPE) Matrix

A rigid PPE strategy is required to mitigate the specific permeation and aerosolization risks associated with halogenated indolines.

Table 2: Mandatory PPE Requirements
PPE CategoryRequired EquipmentScientific Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Halogenated aromatics can degrade thin latex. Double-gloving prevents breakthrough from the highly lipophilic C5-F and C7-Br moieties.
Eye Protection Snug-fitting Chemical Safety GogglesThe C3-hydroxy group makes the dust highly irritating to mucous membranes[2]. Standard safety glasses offer insufficient protection against airborne particulates.
Body Protection Flame-retardant Lab Coat & Closed-toe ShoesPrevents the accumulation of static-charged powder on personal clothing, mitigating secondary exposure risks.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized particles. If handled outside a hood (e.g., during a spill), a P100 particulate respirator is mandatory.

Operational Workflow: Step-by-Step Methodology

Halogenated powders are notorious for accumulating static charge, which can cause the powder to "jump" during weighing, leading to contamination and inhalation risks. The following protocol is designed as a self-validating system to eliminate these risks.

Workflow A 1. Preparation Verify Airflow & Don PPE B 2. Weighing Use Anti-Static Tools in Hood A->B C 3. Transfer Move to Sealed Reaction Flask B->C D 4. Decon Wipe Surfaces with IPA C->D

Fig 1. Standard operational workflow for handling halogenated indoline powders.

Protocol: Safe Weighing and Transfer

  • Preparation: Line the weighing area inside the certified chemical fume hood with disposable, anti-static weighing paper.

  • Container Acclimation: Bring the sealed chemical vial to room temperature before opening. Opening a cold vial causes atmospheric moisture to condense on the powder, which can degrade the sensitive hydroxyindoline core.

  • Static Mitigation (Critical Step): Use an anti-static gun (e.g., Zerostat) on the weighing boat and the micro-spatula. This neutralizes the electrostatic repulsion inherent to halogenated organics.

  • Weighing: Carefully transfer the required mass using the neutralized micro-spatula. Keep the spatula close to the boat; do not drop the powder from a height to prevent aerosolization.

  • Transfer: Transfer the weighed solid directly into the reaction vessel inside the fume hood. Seal the reaction vessel tightly before removing it from the hood.

  • Decontamination: Wipe down the spatula, balance pan, and hood surface with a solvent (e.g., isopropanol) to dissolve any residual halogenated organic dust. Dispose of the contaminated wipes in a designated halogenated solid waste bin.

Spill Response & Halogenated Waste Disposal Plan

Because 7-Bromo-5-fluoro-3-hydroxyindoline contains both Bromine and Fluorine, it MUST NOT be mixed with standard organic waste. Incineration of halogenated organics at incorrect temperatures can generate highly toxic, persistent environmental pollutants such as dioxins and furans.

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid: Moisten to Prevent Dust Assess->Solid Liquid Liquid: Apply Inert Absorbent Assess->Liquid Collect Collect in Halogenated Waste Container Solid->Collect Liquid->Collect Clean Wash Area with Soap & Water Collect->Clean

Fig 2. Logic tree for multi-halogenated indoline spill response and decontamination.

Immediate Spill Response Protocol:

  • Evacuate & Assess: If the spill is large (>5g) or outside a fume hood, evacuate the immediate area. Personnel responding must wear full PPE, including a half-mask respirator with P100 filters.

  • Containment (Solid): Do not sweep dry powder, as this creates an inhalation hazard. Lightly moisten the powder with water or isopropanol to bind the dust[2].

  • Containment (Solution): If the compound is dissolved in a solvent, cover the spill with an inert absorbent material (e.g., vermiculite or sand)[2].

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a chemically resistant, sealable container.

  • Decontamination: Wash the affected surface thoroughly with soap and water, as the lipophilic nature of the compound resists pure water cleanup.

Disposal Directives:

  • Liquid Waste: Any solvent containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" carboy.

  • Solid Waste: Contaminated gloves, wipes, weighing boats, and empty vials must be collected in a "Halogenated Solid Waste" container. Never dispose of these items in standard municipal or non-halogenated lab trash.

References

  • MDPI. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Retrieved from[Link]

  • RSC Advances. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. The Royal Society of Chemistry. Retrieved from[Link]

  • Briefings in Bioinformatics. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Oxford Academic. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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